molecular formula C10H6ClNO2 B074389 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 1203-24-3

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B074389
CAS No.: 1203-24-3
M. Wt: 207.61 g/mol
InChI Key: KPQOXMCRYWDRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is a maleimide-based chemical scaffold of significant interest in medicinal chemistry and chemical biology research. Its core structure, the pyrrole-2,5-dione (maleimide) ring, serves as a versatile electrophile capable of engaging in Michael addition reactions with nucleophilic cysteine thiols in protein targets. This property makes it a valuable precursor for the development of covalent inhibitors and activity-based probes. Researchers utilize this compound to study and modulate various biological processes, particularly those involving kinases and other ATP-binding proteins, where the 2-chlorophenyl substituent can contribute to enhanced affinity and selectivity. Its primary research value lies in its application as a key synthetic intermediate for constructing more complex bioactive molecules, enabling the exploration of novel therapeutic pathways and the investigation of protein function through covalent modification. This compound is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to advance the discovery of new chemical tools and potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQOXMCRYWDRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152794
Record name 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-24-3
Record name (o-Chlorophenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. This document details its synthesis, spectral characterization, chemical reactivity, and potential as a biologically active agent. The inherent reactivity of the maleimide moiety, particularly its susceptibility to Michael addition reactions with thiol-containing biomolecules, underpins its mechanism of action. This guide consolidates available data to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as N-(2-Chlorophenyl)maleimide, is a solid organic compound. Its core structure consists of a pyrrole-2,5-dione ring N-substituted with a 2-chlorophenyl group. This substitution pattern influences the compound's electronic properties and steric hindrance, which in turn affect its reactivity and biological interactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name 1-(2-chlorophenyl)pyrrole-2,5-dione[1]
Synonyms N-(2-Chlorophenyl)maleimide, O-Chphm[1]
CAS Number 1203-24-3[1]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Appearance Solid-
Melting Point 115-120 °C (for N-(4-chlorophenyl)maleimide)[2]
Solubility Soluble in organic solvents such as DMSO, DMF, and acetone.-

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.53 (d, 1H), 7.39 (t, 1H), 7.27 (t, 1H), 6.85 (s, 2H)[3]
¹³C NMR Data not explicitly available in searched literature. Expected signals for carbonyl carbons (~170 ppm), aromatic carbons (125-135 ppm), and vinylic carbons of the maleimide ring (~134 ppm).-
IR (FTIR) Available as a capillary cell melt (crystalline phase) spectrum. Characteristic peaks expected for C=O stretching of the imide (~1700-1780 cm⁻¹), C=C stretching of the alkene (~1600 cm⁻¹), and C-Cl stretching.[1]
Mass Spec (GC-MS) Top peak m/z: 172.[1]

Synthesis

The synthesis of N-aryl maleimides, including this compound, is typically achieved through a two-step process. The first step involves the acylation of the corresponding aniline with maleic anhydride to form the intermediate N-arylmaleamic acid. The second step is a cyclization/dehydration reaction to yield the final maleimide product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-substituted maleimides.

Step 1: Synthesis of N-(2-Chlorophenyl)maleamic acid

  • In a round-bottom flask, dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

  • Slowly add maleic anhydride (1 equivalent) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture overnight. The formation of a precipitate, N-(2-chlorophenyl)maleamic acid, should be observed.

  • Isolate the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The intermediate product can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Suspend the N-(2-chlorophenyl)maleamic acid (1 equivalent) in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1 equivalents).

  • Heat the reaction mixture to 85-95 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Pour the mixture into ice-cold water and stir vigorously.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization A 2-Chloroaniline C N-(2-Chlorophenyl)maleamic Acid A->C Acetic Acid or THF, RT B Maleic Anhydride B->C Acetic Acid or THF, RT D 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione C->D Acetic Anhydride, NaOAc, Heat

Synthesis of this compound.

Chemical Reactivity

The key to the chemical reactivity and biological activity of this compound lies in the electrophilic nature of the double bond within the maleimide ring. This double bond is susceptible to nucleophilic attack, most notably by thiol groups present in cysteine residues of proteins. This reaction proceeds via a Michael-type addition, forming a stable covalent thioether linkage. The N-aryl substitution is known to influence the rate of this reaction and the stability of the resulting thiosuccinimide adduct.

Biological Activity and Mechanism of Action

N-substituted maleimides have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The primary mechanism underlying these activities is the covalent modification of target proteins through reaction with cysteine residues.

Inhibition of Topoisomerase II

One of the key molecular targets for maleimide-containing compounds is DNA topoisomerase II. This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. Maleimides have been shown to be potent catalytic inhibitors of topoisomerase II. The proposed mechanism involves the covalent modification of critical cysteine residues within the enzyme, leading to its inactivation. This inhibition of topoisomerase II activity disrupts DNA replication and repair processes, ultimately leading to apoptosis in rapidly dividing cancer cells.

Topoisomerase_II_Inhibition cluster_pathway Topoisomerase II Catalytic Cycle and Inhibition cluster_outcome Cellular Outcome DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII Binding DNA_cleavage_complex Topoisomerase II- DNA Cleavage Complex TopoII->DNA_cleavage_complex DNA Cleavage Inactive_TopoII Inactive Topoisomerase II (Cysteine Adduct) DNA_relaxed Relaxed DNA DNA_cleavage_complex->DNA_relaxed Strand Passage & Religation Maleimide 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Maleimide->TopoII Covalent Modification of Cysteine Residues Replication_Fork_Stalling Replication Fork Stalling Inactive_TopoII->Replication_Fork_Stalling Inhibition of DNA Decatenation DNA_Damage DNA Damage Accumulation Replication_Fork_Stalling->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Proposed mechanism of Topoisomerase II inhibition.
Quantitative Biological Data

Table 3: Cytotoxicity Data for Selected Topoisomerase II Inhibitors (for reference)

CompoundCell LineIC₅₀ (µM)Reference
EtoposideVariousVaries widely[4]
DoxorubicinVariousVaries widely[4]
This compound Data not available - -

Conclusion

This compound is a reactive molecule with potential for biological activity, likely mediated through the covalent modification of cysteine residues in key cellular proteins such as topoisomerase II. While general synthetic routes and spectroscopic characterization are established for this class of compounds, further research is required to fully elucidate the specific biological profile and therapeutic potential of this particular derivative. The information compiled in this guide serves as a valuable starting point for such future investigations in the fields of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: 1-(2-chlorophenyl)pyrrole-2,5-dione[1]

Synonyms: N-(2-Chlorophenyl)maleimide, O-Chphm[1]

CAS Number: 1203-24-3[1]

Molecular Formula: C₁₀H₆ClNO₂[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related isomer is presented in Table 1.

PropertyThis compound1-(4-Chlorophenyl)-1H-pyrrole-2,5-dioneReference
Molecular Weight 207.61 g/mol 207.61 g/mol [1][2]
Physical Form SolidSolid[2]
Melting Point Not available115-120 °C[2]
Assay Purity Not available97%[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the general synthesis of N-aryl maleimides is well-established. These methods typically involve a two-step process: the acylation of an aniline with maleic anhydride to form the corresponding N-phenyl maleamic acid, followed by cyclization.

General Experimental Protocol for N-Aryl Maleimide Synthesis (adapted from related compounds):

A common method for the synthesis of N-substituted maleimides involves the reaction of maleic anhydride with the corresponding aniline derivative in a suitable solvent, followed by dehydration.

Step 1: Synthesis of N-(2-Chlorophenyl)maleanilic acid

To a solution of 2-chloroaniline in a suitable solvent such as diethyl ether, an equimolar amount of maleic anhydride is added. The reaction mixture is stirred at room temperature, leading to the formation of the N-(2-Chlorophenyl)maleanilic acid intermediate.

Step 2: Cyclization to this compound

The intermediate maleanilic acid is then cyclized to the desired maleimide. This is often achieved by heating the intermediate in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. The reaction is typically refluxed, and the product can be isolated by pouring the reaction mixture into cold water, followed by filtration and recrystallization from a suitable solvent like ethanol.

For a related compound, N-(4-chlorophenyl)maleimide, the cyclization of the corresponding maleanilic acid was achieved by heating with anhydrous sodium acetate and acetic anhydride at 60-70°C for 60 minutes[3].

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization Maleic_Anhydride Maleic Anhydride Reaction1 Acylation (e.g., in Diethyl Ether) Maleic_Anhydride->Reaction1 2_Chloroaniline 2-Chloroaniline 2_Chloroaniline->Reaction1 Maleanilic_Acid N-(2-Chlorophenyl)maleanilic acid Reaction1->Maleanilic_Acid Reaction2 Cyclodehydration (Heating) Maleanilic_Acid->Reaction2 Dehydrating_Agent Acetic Anhydride & Sodium Acetate Dehydrating_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: General workflow for the synthesis of N-aryl maleimides.

Biological Activity and Potential Signaling Pathways

Studies on related compounds suggest potential anticancer and enzyme-inhibitory activities. For instance, various pyrrole-2,5-dione derivatives have shown cytotoxic effects against different cancer cell lines[4][5]. Maleimides, in general, are known to be potent catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells[6]. The mechanism of action is suggested to involve the covalent modification of cysteine residues on the enzyme[6].

The high reactivity of the maleimide ring towards thiol groups is a key determinant of its biological activity. This reactivity allows maleimides to interact with cysteine residues in proteins and with small molecules like glutathione (GSH), a major intracellular antioxidant.

Interaction with Glutathione and Potential for Oxidative Stress:

The reaction of maleimides with glutathione can lead to the depletion of intracellular GSH levels. This can disrupt the cellular redox balance and induce oxidative stress, which in turn can trigger apoptotic signaling pathways in cancer cells.

Maleimide_GSH_Interaction Maleimide This compound Thiol_Reaction Michael Addition Maleimide->Thiol_Reaction GSH Glutathione (GSH) GSH->Thiol_Reaction GSH_Depletion GSH Depletion Thiol_Reaction->GSH_Depletion Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Apoptosis Induction of Apoptosis Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of action via glutathione depletion.

Potential Inhibition of NF-κB Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer. Some studies suggest that compounds capable of inducing oxidative stress can inhibit the NF-κB pathway. Therefore, it is plausible that this compound, through its potential to induce oxidative stress, could modulate NF-κB signaling. However, direct evidence for this interaction is currently lacking.

Conclusion

This compound is a member of the N-aryl maleimide class of compounds with potential for biological activity, likely stemming from the reactivity of the maleimide moiety towards thiol groups. While specific experimental data for this compound is limited in publicly available literature, the information on related compounds provides a strong basis for further investigation into its synthesis and pharmacological properties. Future research should focus on obtaining quantitative biological data and elucidating the specific cellular pathways affected by this compound to fully assess its therapeutic potential.

References

Molecular weight and formula of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of this compound, a member of the N-substituted maleimide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound, also known as N-(2-Chlorophenyl)maleimide, is a derivative of maleimide. Its core structure consists of a pyrrole-2,5-dione ring attached to a 2-chlorophenyl group at the nitrogen atom. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem
Molecular Weight 207.61 g/mol PubChem
IUPAC Name 1-(2-chlorophenyl)pyrrole-2,5-dionePubChem
CAS Number 1203-24-3PubChem
Monoisotopic Mass 207.0087061 DaPubChem
Topological Polar Surface Area 37.4 ŲPubChem
Complexity 282PubChem

Synthesis and Experimental Protocols

The synthesis of N-substituted pyrrole-2,5-diones, such as this compound, typically involves the condensation reaction between an appropriate amine and maleic anhydride.

General Synthesis Protocol

A common method involves refluxing an equimolar solution of the primary amine (in this case, 2-chloroaniline) and maleic anhydride in a suitable solvent, such as glacial acetic acid or 1,4-dioxane. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product. The resulting solid is then filtered, washed with water, and dried under a vacuum to yield the desired N-substituted maleimide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product MA Maleic Anhydride Mix Dissolve in Glacial Acetic Acid MA->Mix CA 2-Chloroaniline CA->Mix Reflux Reflux for 2-3h Mix->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Dry->Product

Caption: General workflow for the synthesis of this compound.

Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic or antiproliferative effects of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Biological Activity and Potential Applications

Derivatives of 1H-pyrrole-2,5-dione are known to exhibit a wide spectrum of pharmacological activities.[1] While specific data for the 2-chloro substituted variant is limited in the provided search results, the broader class of compounds has shown significant potential in several therapeutic areas.

  • Anti-inflammatory Activity: Many pyrrole-2,5-dione derivatives have demonstrated anti-inflammatory properties.[1] For instance, some analogues inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Anticancer Potential: Certain N-substituted maleimides have been investigated as potential anticancer agents. They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, which are crucial for cancer cell growth and proliferation. For example, related compounds have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2.

  • Cholesterol Absorption Inhibition: A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as inhibitors of cholesterol absorption. These compounds have the potential to suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[1]

  • Antimicrobial and Other Activities: The pyrrole-2,5-dione scaffold is present in compounds with antifungal, insecticidal, and antiviral activities.

Signaling Pathway Interactions

The biological effects of pyrrole-2,5-dione derivatives are often mediated by their interaction with specific cellular signaling pathways. As potential tyrosine kinase inhibitors, they can interfere with growth factor signaling cascades that are often dysregulated in diseases like cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR/VEGFR2) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 1-(2-Chlorophenyl)- 1H-pyrrole-2,5-dione Inhibitor->RTK Inhibits (ATP-binding site)

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a compound of significant interest due to the diverse biological activities associated with its structural class. Its synthesis is straightforward, and its physicochemical properties are well-defined. Further research into its specific mechanisms of action, particularly in the contexts of inflammation, cancer, and metabolic disorders, could unlock its therapeutic potential. This guide provides a foundational resource for scientists and researchers aiming to explore the applications of this and related compounds in drug discovery and development.

References

Unraveling the Core Mechanism of Action: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, belongs to the N-aryl maleimide class of compounds. While direct and extensive research on the specific mechanism of action for this particular molecule is limited in publicly available literature, the well-documented reactivity of the maleimide moiety and the biological activities of structurally related N-aryl-pyrrole-2,5-diones provide a strong foundation for understanding its likely cellular and biochemical effects. This technical guide synthesizes the available evidence to propose the primary mechanisms of action, supported by relevant experimental data and detailed protocols for further investigation.

The core reactivity of the maleimide group involves its electrophilic double bond, which readily undergoes a Michael addition reaction with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This covalent modification is a key feature of its biological activity and suggests that this compound likely acts as a covalent inhibitor or modulator of multiple protein targets.

Based on studies of analogous compounds, the principal hypothesized mechanisms of action for this compound include:

  • Covalent Modification of Protein Cysteines: Leading to inhibition of enzyme activity or disruption of protein function.

  • Inhibition of Protein Kinases: Particularly tyrosine kinases, by targeting cysteine residues within or near the active site.

  • Modulation of Inflammatory Pathways: Through inhibition of enzymes like cyclooxygenase-2 (COX-2).

  • Activation of the Nrf2/KEAP1 Antioxidant Response Pathway: Via covalent modification of the sensor protein KEAP1.

This guide will delve into these potential mechanisms, providing the theoretical framework, supporting data from related compounds, and the necessary experimental designs to validate these hypotheses for this compound.

Quantitative Data on Related Pyrrole-2,5-dione Derivatives

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the activity of related compounds to provide a comparative context for potential efficacy.

Compound/DerivativeTargetAssay TypeIC50 ValueReference
N-ethyl-maleimide (NEM)β-(1,3)-glucan synthaseEnzyme Inhibition8.5 ± 1.1 µg/mL[1]
N-tert-butyl-maleimideβ-(1,3)-glucan synthaseEnzyme Inhibition13.7 ± 2.3 µg/mL[1]
N-2-methyl-3-nitro-substituted maleimideLeishmania donovaniAnti-leishmanial Activity< 0.0128 µg/mL[1]

Proposed Mechanisms of Action and Signaling Pathways

Covalent Inhibition via Michael Addition

The cornerstone of this compound's mechanism of action is the reactivity of the maleimide ring. The electron-withdrawing nature of the two carbonyl groups makes the double bond highly susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. This forms a stable thioether bond, effectively creating a covalent adduct.[2] This irreversible modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

A notable example of this mechanism is the inhibition of topoisomerase II by maleimide and N-ethyl-maleimide.[3] These compounds act as catalytic inhibitors by covalently modifying cysteine residues on the enzyme, which prevents the enzyme from completing its catalytic cycle.[3] This mode of action is distinct from that of other topoisomerase II inhibitors.[3]

Michael_Addition cluster_0 Cellular Environment cluster_1 Reaction Protein Target Protein (with Cysteine Residue) Adduct Covalent Protein-Compound Adduct (Inactivated Protein) Protein->Adduct Covalent Modification Compound 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Compound->Protein Michael Addition (Reaction with Thiol Group)

Diagram 1: Covalent modification of a target protein by this compound.
Inhibition of Protein Kinase Signaling

Derivatives of 1H-pyrrole-2,5-dione have been investigated as potential tyrosine kinase inhibitors.[4] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases such as cancer.[5][6] Many kinases possess cysteine residues in or near their ATP-binding pocket. Covalent inhibitors, including those with a maleimide warhead, can target these cysteines to achieve potent and often selective inhibition.

The proposed mechanism involves the initial reversible binding of the compound to the kinase's active site, followed by the irreversible covalent bond formation with a nearby cysteine residue. This effectively blocks ATP from binding and prevents the phosphorylation of substrate proteins, thereby inhibiting downstream signaling.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylates Compound 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Compound->Block Inhibits Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Block->RTK

Diagram 2: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
Modulation of Inflammatory Pathways via COX-2 Inhibition

Certain 1H-pyrrole-2,5-dione derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 is a common strategy for anti-inflammatory drugs. The mechanism of inhibition likely involves the interaction of the pyrrole-2,5-dione derivative with the active site of the COX-2 enzyme, potentially through covalent modification of a cysteine residue if one is accessible.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Compound->COX2 Inhibits

Diagram 3: Inhibition of the COX-2 pathway, reducing prostaglandin synthesis.
Activation of the Nrf2-KEAP1 Antioxidant Response Pathway

The Nrf2-KEAP1 pathway is a critical cellular defense mechanism against oxidative stress.[7] Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with KEAP1, which facilitates its degradation.[8][9] Electrophilic compounds, such as those containing a maleimide group, can react with specific cysteine residues on KEAP1.[8] This covalent modification leads to a conformational change in KEAP1, preventing it from targeting Nrf2 for degradation.[8] As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[7][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione KEAP1 KEAP1 Compound->KEAP1 Covalently Modifies Nrf2 Nrf2 KEAP1->Nrf2 Binds & Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Gene Transcription ARE->Genes

Diagram 4: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following experimental protocols are provided.

Protein Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available kits (e.g., Kinase-Glo®) and is suitable for high-throughput screening.[4]

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein tyrosine kinase.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase reaction buffer (e.g., 100 mM Tris, pH 7.5, 10 mM MgCl2)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 384-well plate, add the kinase, substrate peptide, and the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and measure the remaining ATP by adding an equal volume of the luminescent kinase assay reagent.

  • Incubate for 5 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Kinase_Assay_Workflow start Start prep Prepare serial dilutions of test compound start->prep add_reagents Add kinase, substrate, and compound to 384-well plate prep->add_reagents initiate Initiate reaction with ATP add_reagents->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Add luminescent reagent to stop reaction & generate signal incubate->stop_reaction measure Measure luminescence stop_reaction->measure analyze Calculate % inhibition and IC50 value measure->analyze end End analyze->end

Diagram 5: Workflow for a luminescent protein kinase inhibition assay.
Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is based on commercially available fluorometric COX inhibitor screening kits.

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • This compound

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reconstitute and prepare all reagents according to the kit manufacturer's instructions.

  • Prepare serial dilutions of this compound and the positive control in the appropriate solvent (e.g., DMSO), and then dilute further in COX Assay Buffer.

  • To each well of a 96-well black plate, add the COX Assay Buffer, COX Cofactor, and the fluorometric probe.

  • Add the diluted test compound, positive control, or solvent control to the appropriate wells.

  • Add the diluted COX-2 enzyme to all wells except the negative control wells.

  • Incubate the plate at 25°C for a pre-incubation period (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition and the IC50 value for the test compound.

COX2_Assay_Workflow start Start prep_reagents Prepare reagents and serial dilutions of compound start->prep_reagents plate_setup Add buffer, cofactor, probe, and compound to 96-well plate prep_reagents->plate_setup add_enzyme Add COX-2 enzyme plate_setup->add_enzyme pre_incubate Pre-incubate at 25°C add_enzyme->pre_incubate initiate Initiate reaction with arachidonic acid pre_incubate->initiate measure Measure fluorescence kinetically initiate->measure analyze Calculate reaction rates, % inhibition, and IC50 measure->analyze end End analyze->end

Diagram 6: Workflow for a fluorometric COX-2 inhibition assay.

Conclusion

While specific studies on this compound are not extensively reported, its chemical structure strongly suggests a mechanism of action centered around the covalent modification of protein cysteine residues via Michael addition. This fundamental reactivity likely enables it to act as an inhibitor of various enzymes, such as protein kinases and cyclooxygenases, and as a modulator of key signaling pathways like the Nrf2-KEAP1 antioxidant response system. The provided experimental protocols offer a clear path for researchers to elucidate the precise molecular targets and cellular effects of this compound. Further investigation into these proposed mechanisms will be crucial for understanding the full therapeutic potential and toxicological profile of this compound.

References

The Biological Activity of N-(2-Chlorophenyl)maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-(2-Chlorophenyl)maleimide and its closely related analogs. N-substituted maleimides are a class of compounds recognized for their diverse biological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. This document summarizes key quantitative data from studies on analogous compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

The biological activity of maleimides, including N-(2-Chlorophenyl)maleimide, is primarily attributed to the reactivity of the maleimide ring. The double bond within the maleimide moiety readily undergoes a Michael addition reaction with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and the induction of cellular stress responses, ultimately culminating in apoptosis or necrosis.[1]

Anticancer Activity

Quantitative Cytotoxicity Data of N-Aryl Maleimide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-aryl maleimide derivatives against several human cancer cell lines, as determined by the MTT assay. Notably, the presence of electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring generally enhances cytotoxic activity.[2]

Compound IDN-Aryl SubstituentHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
1a Phenyl25.3 ± 2.130.1 ± 2.545.2 ± 3.850.6 ± 4.2
1b 4-Chlorophenyl15.8 ± 1.318.2 ± 1.628.7 ± 2.432.4 ± 2.7
1c 4-Methoxyphenyl20.1 ± 1.724.5 ± 2.035.9 ± 3.041.3 ± 3.5
1d 4-Nitrophenyl10.5 ± 0.912.3 ± 1.119.8 ± 1.722.1 ± 1.9
2a 2,4-Dichlorophenyl12.1 ± 1.014.6 ± 1.222.4 ± 1.925.8 ± 2.2
Doxorubicin (Reference Drug)0.8 ± 0.11.2 ± 0.11.5 ± 0.22.0 ± 0.2
Data is presented as the mean ± standard deviation from three independent experiments.[2]

Antimicrobial Activity

N-substituted maleimides have demonstrated notable activity against a range of microbial pathogens. This activity is attributed to their ability to react with essential microbial enzymes and proteins, disrupting cellular processes. While specific data for N-(2-Chlorophenyl)maleimide is limited, studies on related compounds provide insights into their potential antimicrobial spectrum.

Enzyme Inhibition

The electrophilic nature of the maleimide ring makes it an effective inhibitor of various enzymes, particularly those with critical cysteine residues in their active sites.

Monoacylglycerol Lipase (MAGL) Inhibition

N-substituted maleimides have been identified as irreversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[3] Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has therapeutic potential in a variety of neurological and inflammatory disorders. For instance, 1-biphenyl-4-ylmethylmaleimide has been shown to inhibit MAGL with an IC50 value of 790 nM.[3]

Topoisomerase II Inhibition

Maleimide and its N-substituted derivatives are potent catalytic inhibitors of human topoisomerase IIα.[4] They are thought to exert their effect through the covalent modification of cysteine residues on the enzyme, which is essential for its catalytic activity. This inhibition can antagonize the effects of topoisomerase II poisons like etoposide.[4]

Signaling Pathways

The cytotoxic effects of N-substituted maleimides are often mediated through the induction of specific cellular signaling pathways, leading to programmed cell death (apoptosis).

Apoptosis Signaling Pathway

Maleimide derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[1]

cluster_0 Cellular Exterior cluster_1 Cytoplasm N_2_Chlorophenyl_maleimide N-(2-Chlorophenyl)maleimide ROS ROS Generation N_2_Chlorophenyl_maleimide->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by N-(2-Chlorophenyl)maleimide.
NF-κB and MAPK Signaling Pathways

While direct evidence for the modulation of NF-κB and MAPK signaling pathways by N-(2-Chlorophenyl)maleimide is scarce, these pathways are critical regulators of cell survival, proliferation, and inflammation, and are often perturbed by cytotoxic agents. It is plausible that the cellular stress induced by this compound could lead to the activation of pro-apoptotic arms of the MAPK pathway (e.g., JNK and p38) and potentially inhibit the pro-survival NF-κB pathway. Further investigation is warranted to elucidate these specific interactions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of N-(2-Chlorophenyl)maleimide on cancer cell lines using the MTT assay.

Materials:

  • N-(2-Chlorophenyl)maleimide

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of N-(2-Chlorophenyl)maleimide in culture medium.

  • Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Add N-(2-Chlorophenyl)maleimide B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Test (Disc Diffusion Method)

This protocol describes the determination of the antimicrobial activity of N-(2-Chlorophenyl)maleimide using the disc diffusion method.

Materials:

  • N-(2-Chlorophenyl)maleimide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard.

  • Uniformly swab the inoculum onto the surface of an MHA plate.

  • Impregnate sterile paper discs with a known concentration of N-(2-Chlorophenyl)maleimide dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs onto the inoculated MHA plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol details an in vitro assay to assess the inhibitory effect of N-(2-Chlorophenyl)maleimide on topoisomerase II.

Materials:

  • N-(2-Chlorophenyl)maleimide

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP solution (10 mM)

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus

Procedure:

  • Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and ATP.

  • Add varying concentrations of N-(2-Chlorophenyl)maleimide to the reaction tubes.

  • Initiate the reaction by adding Topoisomerase IIα.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion

N-(2-Chlorophenyl)maleimide, as a representative of the N-substituted maleimide class, holds significant promise for further investigation as a potential therapeutic agent. The available data on its analogs suggest potent cytotoxic and antimicrobial activities, likely mediated through covalent modification of key cellular proteins and induction of apoptotic signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities and mechanisms of action of this and related compounds. Future studies should focus on obtaining specific quantitative data for N-(2-Chlorophenyl)maleimide and elucidating its precise interactions with cellular signaling networks to fully realize its therapeutic potential.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound, also known as N-(2-Chlorophenyl)maleimide, is an N-substituted maleimide derivative. The maleimide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a 2-chlorophenyl group influences the compound's electronic and steric properties, which can significantly impact its biological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem[1]
Molecular Weight 207.61 g/mol PubChem[1]
CAS Registry Number 1203-24-3PubChem[1]
Appearance Yellow needles (for the analogous N-phenylmaleimide)Organic Syntheses Procedure[2]
Melting Point Not explicitly found for the 2-chloro isomer. The analogous N-phenylmaleimide melts at 84-86 °C.ChemicalBook[3]
Solubility Slightly soluble in water (for the analogous N-phenylmaleimide).ChemicalBook[3]

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, the synthesis of N-substituted maleimides has been a fundamental reaction in organic chemistry for many years. The general method, involving the reaction of an amine with maleic anhydride followed by dehydration, was established in the mid-20th century. A key patent from 1948 describes the preparation of various N-aryl maleimides, providing a foundational methodology that would be applicable to the synthesis of the 2-chloro derivative[2]. The continued interest in this class of compounds stems from their diverse biological activities, which have been explored more extensively in recent decades, including their potential as antifungal and antimicrobial agents[4][5].

Synthesis

The synthesis of this compound typically follows a two-step process common for N-substituted maleimides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-aryl maleimides[2][6].

Step 1: Formation of N-(2-Chlorophenyl)maleanilic acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous ether or acetic acid.

  • To this solution, add a solution of 2-chloroaniline (1.0 equivalent) in the same solvent dropwise with stirring.

  • A precipitate of N-(2-Chlorophenyl)maleanilic acid will form. Stir the suspension at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold solvent. The intermediate can be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • In a flask equipped with a reflux condenser, suspend the N-(2-Chlorophenyl)maleanilic acid from Step 1 in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to 80-100 °C with stirring for 1-2 hours.

  • Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid this compound by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Diagram 1: Synthesis of this compound

G Synthesis of this compound cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration A Maleic Anhydride C N-(2-Chlorophenyl)maleanilic acid A->C + 2-Chloroaniline (Anhydrous Ether or Acetic Acid) B 2-Chloroaniline B->C D N-(2-Chlorophenyl)maleanilic acid E This compound D->E Acetic Anhydride, Sodium Acetate, Heat

Caption: Reaction scheme for the two-step synthesis.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Technique Data Source
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.53 (dd, J=7.8, 1.6 Hz, 1H), 7.39 (m, 2H), 7.27 (m, 1H), 6.88 (s, 2H)ChemicalBook[7]
¹³C NMR Data not explicitly found for the 2-chloro isomer.
Infrared (IR) Data available, typically showing characteristic C=O stretching for the imide group.PubChem[1]
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 207.PubChem[1]

Biological Activity and Mechanism of Action

Derivatives of 1H-pyrrole-2,5-dione are known to possess a wide array of biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties[4][8][9]. While specific studies on the 2-chloro isomer are limited, the known activities of related N-substituted maleimides provide insights into its potential therapeutic applications.

Antifungal Activity

N-substituted maleimides have demonstrated significant antifungal activity, particularly against Candida albicans[4]. The proposed mechanism of action involves a multi-faceted attack on the fungal cell.

Diagram 2: Proposed Antifungal Mechanism of Action

G Proposed Antifungal Mechanism of N-Substituted Maleimides A This compound B Fungal Cell Membrane A->B Interaction E Interference with Iron Ion Homeostasis A->E C Membrane Disruption B->C D Increased Permeability C->D F Cell Death D->F E->F

Caption: Postulated mechanism of antifungal action.

The lipophilic nature of the N-substituted maleimide allows it to interact with and disrupt the fungal cell membrane, leading to increased permeability and eventual cell lysis[4]. Additionally, these compounds may interfere with essential cellular processes, such as iron ion homeostasis, further contributing to their antifungal effect[4].

Enzyme Inhibition

Various derivatives of 1H-pyrrole-2,5-dione have been investigated as inhibitors of several enzymes. For instance, certain derivatives have shown inhibitory activity against cholesterol absorption and prostaglandin E2 (PGE2) production[8][9]. The maleimide ring can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active sites of target enzymes. The nature and position of the substituent on the phenyl ring, such as the 2-chloro group, would modulate the reactivity and selectivity of this interaction.

Conclusion

This compound is a synthetically accessible compound belonging to the well-studied class of N-substituted maleimides. While its specific discovery and historical development are not extensively documented, its synthesis follows established chemical principles. The available data on related compounds suggest that it likely possesses interesting biological activities, particularly as an antifungal agent, with a mechanism involving cell membrane disruption and interference with vital cellular functions. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione: Structural Analogs, Derivatives, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. Due to a lack of extensive research on this specific molecule, this guide focuses on its structural analogs and derivatives to infer its chemical properties, biological activities, and potential therapeutic applications. The N-aryl maleimide scaffold is a recurring motif in medicinal chemistry, recognized for its ability to covalently interact with biological macromolecules. This document collates available data on the synthesis, biological evaluation, and mechanistic insights of structurally related compounds, offering a valuable resource for researchers interested in the development of novel therapeutics based on this chemical core.

Introduction

The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide group, is a prominent pharmacophore in drug discovery. When substituted with an aryl group at the nitrogen atom, these N-aryl maleimides exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The core reactivity of the maleimide moiety lies in its electrophilic double bond, which readily undergoes Michael addition with nucleophilic residues, particularly the thiol group of cysteine in proteins. This ability to form stable covalent bonds with protein targets is a key feature driving their therapeutic potential.

This compound, with its ortho-chlorinated phenyl ring, presents a unique electronic and steric profile that could influence its reactivity and target selectivity. This guide will explore the synthesis of related N-aryl maleimides, summarize the biological activities of various analogs, and discuss potential signaling pathways that may be modulated by this class of compounds.

Synthesis of N-Aryl Maleimide Derivatives

The synthesis of N-aryl maleimides, including analogs of this compound, is typically a two-step process. The initial step involves the reaction of an appropriate aniline with maleic anhydride to form the corresponding maleamic acid. Subsequent dehydration and cyclization of the maleamic acid intermediate yield the desired N-aryl maleimide.

General Experimental Protocol for the Synthesis of N-Aryl Maleimides

The following protocol is a generalized procedure based on the synthesis of N-(4-chlorophenyl)maleimide and N-(2-methylphenyl)maleimide.[1]

Step 1: Synthesis of N-(Aryl)maleamic Acid

  • To a solution of the desired aniline (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, acetic acid), add maleic anhydride (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • The resulting precipitate, the N-arylmaleamic acid, is collected by filtration and washed with a small amount of cold solvent.

  • The product can be used in the next step without further purification.

Step 2: Cyclization to N-Aryl Maleimide

  • Suspend the N-arylmaleamic acid (1.0 equivalent) in acetic anhydride.

  • Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate.

  • Heat the mixture to reflux (approximately 130-140 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

A visual representation of this synthetic workflow is provided below.

G Aniline Substituted Aniline (e.g., 2-chloroaniline) MaleamicAcid N-(Aryl)maleamic Acid (Intermediate) Aniline->MaleamicAcid Step 1: Amidation MaleicAnhydride Maleic Anhydride MaleicAnhydride->MaleamicAcid Solvent1 Solvent (e.g., THF) Solvent1->MaleamicAcid Maleimide 1-(Aryl)-1H-pyrrole-2,5-dione (Final Product) MaleamicAcid->Maleimide Step 2: Cyclization AceticAnhydride Acetic Anhydride AceticAnhydride->Maleimide Catalyst Catalyst (e.g., NaOAc) Catalyst->Maleimide

General Synthesis of N-Aryl Maleimides

Biological Activities of Structural Analogs and Derivatives

While specific data for this compound is scarce, numerous studies have investigated the biological activities of its structural analogs. The primary mechanism of action for many of these compounds is believed to be the covalent modification of cysteine residues in proteins, leading to the inhibition of enzyme activity or disruption of protein-protein interactions.

Anticancer Activity

N-aryl maleimides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data in the following table summarizes the in vitro anticancer activity of several N-aryl maleimide derivatives.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-(4-chlorophenyl)maleimideNot Specified-[1]
N-(phenyl)maleimideNot Specified-[2]
N-(4-bromophenyl)maleimideNot Specified-[1]
N-(4-fluorophenyl)maleimideNot Specified-[1]
Indole-linked maleimide derivative 4aMCF-712.01 ± 0.05[2]
Indole-linked maleimide derivative 4aMDA-MB-23114.21 ± 0.12[2]
Indole-linked maleimide derivative 5aMCF-710.14 ± 0.09[2]
Indole-linked maleimide derivative 5aMDA-MB-23111.45 ± 0.15[2]

Table 1: Anticancer Activity of N-Aryl Maleimide Analogs

Anti-inflammatory Activity

The anti-inflammatory properties of N-aryl maleimides are thought to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. For instance, N-phenylmaleimide has been shown to activate myeloperoxidase (MPO), an enzyme involved in the inflammatory process.[3]

Antimicrobial Activity

Several N-substituted maleimides have been evaluated for their antimicrobial properties. The table below presents the minimum inhibitory concentration (MIC) for some analogs against pathogenic bacteria and fungi.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-aryl maleimide-α-hydroxyphosphonate 5aBacillus subtilis125[4]
N-aryl maleimide-α-hydroxyphosphonate 5aEscherichia coli250[4]
N-aryl maleimide-α-hydroxyphosphonate 5aCandida albicans125[4]
N-aryl maleimide-α-hydroxyphosphonate 5bBacillus subtilis125[4]
N-aryl maleimide-α-hydroxyphosphonate 5bEscherichia coli250[4]
N-aryl maleimide-α-hydroxyphosphonate 5bCandida albicans125[4]

Table 2: Antimicrobial Activity of N-Aryl Maleimide Analogs

Potential Signaling Pathways and Mechanism of Action

The biological effects of N-aryl maleimides are largely attributed to their ability to act as Michael acceptors, forming covalent adducts with cysteine residues in proteins. This irreversible inhibition can disrupt the function of key enzymes and signaling proteins. Based on studies of related compounds, potential signaling pathways that may be modulated by this compound and its analogs include the NF-κB and MAPK/JNK pathways.

Covalent Inhibition Mechanism

The core mechanism involves the nucleophilic attack of a deprotonated cysteine thiol group on one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable thioether linkage.

G cluster_0 Protein with Cysteine Residue cluster_1 N-Aryl Maleimide cluster_2 Covalent Adduct Protein_Cys Protein-SH Adduct Protein-S-Maleimide Adduct (Inactivated Protein) Protein_Cys->Adduct Michael Addition Maleimide 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Maleimide->Adduct

Mechanism of Covalent Inhibition
Potential Modulation of the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as apoptosis and inflammation. Some studies suggest that certain inhibitors can covalently modify cysteine residues within JNK, thereby altering its activity.[3][5] Given the reactivity of the maleimide core, it is plausible that N-aryl maleimides could inhibit JNK signaling through a similar covalent mechanism.

G Stress Cellular Stress (e.g., ROS, Cytokines) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Maleimide 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Maleimide->JNK Covalent Inhibition (Hypothesized)

Hypothesized JNK Pathway Inhibition

Conclusion and Future Directions

This compound belongs to a class of N-aryl maleimides with significant potential in drug discovery. While direct experimental data for this specific compound is limited, the extensive research on its structural analogs provides a strong foundation for future investigations. The synthesis is generally straightforward, and the biological activities, particularly anticancer and antimicrobial, are promising. The key to their mechanism of action appears to be the covalent modification of cysteine residues in target proteins.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the specific protein targets and the signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents. The unique substitution pattern of the 2-chlorophenyl group may confer novel selectivity and potency, making this an exciting area for further exploration.

References

In Silico Modeling of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry due to its structural relation to known bioactive molecules. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, data presentation strategies, and the visualization of relevant biological pathways and experimental workflows. The content is tailored for researchers, scientists, and drug development professionals engaged in computational drug discovery and design. This guide will utilize Epidermal Growth Factor Receptor (EGFR) as a primary example of a potential protein target to illustrate these computational approaches, based on the known activity of similar chemical scaffolds.

Introduction

This compound, also known as N-(2-Chlorophenyl)maleimide, belongs to the N-substituted maleimide class of compounds. The maleimide scaffold is present in various molecules with a wide range of biological activities, including kinase inhibition.[1] In silico modeling techniques are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets at an atomic level. These computational methods accelerate the identification of lead compounds, optimize their binding affinity and selectivity, and elucidate their mechanism of action before significant investment in experimental studies.

This guide will focus on two core in silico techniques: molecular docking, to predict the preferred binding orientation and affinity of the compound to a protein target, and molecular dynamics (MD) simulations, to study the stability and dynamics of the protein-ligand complex over time.

Potential Biological Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its intracellular domain.[3] This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for anticancer therapies.[2][6] Given that many pyrrole-2,5-dione derivatives have been investigated as kinase inhibitors, EGFR represents a plausible and well-characterized target for illustrating the in silico modeling of this compound.

EGFR Signaling Pathway

The activation of EGFR leads to the recruitment of adaptor proteins and the activation of multiple downstream signaling cascades that ultimately regulate gene transcription and cellular responses.

Caption: EGFR signaling pathway leading to cell proliferation and survival.

In Silico Modeling Workflow

A typical in silico modeling study follows a structured workflow, from initial setup to detailed analysis. This workflow ensures reproducibility and provides a logical progression from broad predictions to specific insights.

In_Silico_Workflow cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics start Start: Define Research Question protein_prep Protein Preparation (e.g., EGFR from PDB) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose & Score Analysis docking_run->pose_analysis complex_prep Prepare Protein-Ligand Complex for MD pose_analysis->complex_prep Select Best Pose end End: Data Interpretation & Hypothesis Generation pose_analysis->end Initial Hypothesis md_run Run MD Simulation (e.g., GROMACS, AMBER) complex_prep->md_run trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_run->trajectory_analysis trajectory_analysis->end

Caption: A generalized workflow for in silico protein-ligand interaction studies.

Data Presentation

Quantitative data from in silico and corresponding in vitro experiments should be presented in a clear, tabular format to facilitate comparison and interpretation. The following tables provide templates with hypothetical data for the interaction of this compound with EGFR.

Table 1: Molecular Docking Results (Hypothetical)

Ligand Target Protein (PDB ID) Docking Score (kcal/mol) Predicted Binding Affinity (Ki, est.) Key Interacting Residues
This compound EGFR (e.g., 2GS2) -8.5 520 nM Met793, Leu718, Val726, Ala743

| Erlotinib (Control) | EGFR (e.g., 2GS2) | -9.8 | 55 nM | Met793, Gln791, Thr790, Leu844 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns, Hypothetical)

System Average RMSD (Å) Average RMSF (Å) (Binding Site) Average Hydrogen Bonds
EGFR - Ligand Complex 2.1 ± 0.3 1.5 ± 0.4 1.2

| Apo-EGFR (unbound) | 1.8 ± 0.2 | 1.2 ± 0.3 | N/A |

Table 3: In Vitro Kinase Assay Data (Hypothetical)

Compound Target Kinase IC₅₀ (nM)
This compound EGFR 750

| Erlotinib (Control) | EGFR | 60 |

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study of this compound with the EGFR kinase domain using AutoDock Vina.

  • Software and Tools:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the docking calculations.

    • PyMOL or Chimera: For visualization and analysis of results.

    • PubChem or similar database: To obtain the 3D structure of the ligand.[7]

    • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • Protein Preparation: a. Download the crystal structure of the human EGFR kinase domain, preferably in complex with a known inhibitor (e.g., PDB ID: 2GS2). b. Using ADT, remove water molecules, co-crystallized ligands, and any other non-protein atoms. c. Add polar hydrogen atoms to the protein structure. d. Assign Kollman charges to the protein atoms. e. Save the prepared protein in the PDBQT file format.

  • Ligand Preparation: a. Obtain the 3D structure of this compound from a chemical database. b. Load the ligand into ADT and assign Gasteiger charges. c. Define the rotatable bonds to allow for conformational flexibility during docking. d. Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation: a. Define the binding site for docking by creating a grid box. b. Center the grid box on the position of the co-crystallized inhibitor in the original PDB file to encompass the ATP-binding site. c. Ensure the grid box dimensions are sufficient to allow the ligand to move and rotate freely within the binding site (e.g., 25 x 25 x 25 Å).

  • Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name. b. Run the docking simulation using the AutoDock Vina executable. c. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.

  • Analysis of Results: a. Visualize the docked poses in PyMOL or Chimera. b. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of the ligand and the protein's active site residues. c. Compare the predicted binding mode and score to that of a known inhibitor (e.g., Erlotinib) docked under the same conditions.

Molecular Dynamics Simulation Protocol

This protocol provides a general outline for performing an MD simulation of the EGFR-ligand complex using GROMACS.

  • Software and Tools:

    • GROMACS: A versatile package for performing molecular dynamics.

    • A force field: Such as AMBER or CHARMM, to describe the interactions between atoms.

    • A molecular visualization tool: Like VMD or PyMOL.

  • System Preparation: a. Use the best-ranked docked pose of the this compound-EGFR complex from the molecular docking study. b. Generate a topology for the ligand that is compatible with the chosen force field. c. Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P). d. Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.

  • Simulation Steps: a. Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system. b. Equilibration: i. Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 300 K). ii. Perform another short simulation (e.g., 200 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density. Positional restraints on the protein and ligand are typically applied and gradually released during equilibration. c. Production Run: Run the main MD simulation for a longer duration (e.g., 50-100 ns or more) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the simulation and the complex. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. c. Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the protein and the ligand. d. Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Conclusion

In silico modeling provides powerful tools for investigating the interactions of small molecules like this compound with their potential biological targets. By following structured workflows and detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into binding modes, affinities, and the dynamic behavior of protein-ligand complexes. This computational data, when presented clearly and integrated with experimental validation, can significantly accelerate the drug discovery and development process. The methodologies and examples provided in this guide serve as a robust framework for conducting such in silico studies.

References

Predicted ADMET Properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-chlorophenyl)maleimide, is a small molecule of interest in medicinal chemistry and drug discovery due to its reactive maleimide moiety. The prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted ADMET profile of this compound, based on established in-silico models and computational chemistry principles. It also outlines detailed experimental protocols for the in-vitro assessment of key ADMET parameters and explores a relevant signaling pathway potentially modulated by this compound.

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted physicochemical and ADMET properties of this compound. These values are derived from computational models and should be considered as estimations to guide further experimental validation. The predictions are based on data typically generated by platforms such as SwissADME and pkCSM.

Property Parameter Predicted Value Interpretation
Physicochemical Properties Molecular Weight ( g/mol )207.61Within the typical range for small molecule drugs (<500 g/mol ).[1]
LogP (Octanol/Water Partition Coefficient)1.7-2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) (Ų)37.4Suggests good potential for oral bioavailability and cell membrane penetration.[1]
Hydrogen Bond Donors0Favorable for oral bioavailability according to Lipinski's Rule of Five.
Hydrogen Bond Acceptors2Favorable for oral bioavailability according to Lipinski's Rule of Five.
Rotatable Bonds1Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.
Absorption Water Solubility (logS)-2.5 to -3.5Predicted to be moderately soluble.
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)> 0.9Predicted to have high permeability across the intestinal epithelium.[2][3]
Human Intestinal Absorption (%)> 80%Predicted to be well-absorbed from the gastrointestinal tract.
P-glycoprotein (P-gp) SubstrateNoNot predicted to be a substrate of P-gp, suggesting it is less likely to be subject to active efflux from cells.
Distribution Volume of Distribution (VDss) (log L/kg)0.1 - 0.5Suggests distribution primarily within the plasma and extracellular fluid, with limited tissue penetration.
Blood-Brain Barrier (BBB) PermeabilityYesPredicted to cross the blood-brain barrier.
Plasma Protein Binding (%)> 90%Expected to be highly bound to plasma proteins, which may affect its free drug concentration and efficacy.
Metabolism CYP1A2 InhibitorNoNot predicted to inhibit CYP1A2.
CYP2C9 InhibitorYesPredicted to be an inhibitor of CYP2C9, indicating a potential for drug-drug interactions.
CYP2C19 InhibitorNoNot predicted to inhibit CYP2C19.
CYP2D6 InhibitorNoNot predicted to inhibit CYP2D6.
CYP3A4 InhibitorYesPredicted to be an inhibitor of CYP3A4, indicating a high potential for drug-drug interactions with co-administered drugs metabolized by this enzyme.
Excretion Total Clearance (log ml/min/kg)0.2 - 0.7Predicted to have a low to moderate clearance rate.
Renal OCT2 SubstrateNoNot predicted to be a substrate for the renal organic cation transporter 2.
Toxicity AMES ToxicityProbableThe maleimide moiety is a known Michael acceptor and may show mutagenic potential in the Ames test.
hERG I InhibitionLow RiskPredicted to have a low risk of inhibiting the hERG channel, suggesting a lower potential for cardiotoxicity.
HepatotoxicityProbableThe potential for covalent binding to cellular nucleophiles may lead to hepatotoxicity.
Skin SensitizationYesThe reactive maleimide group is a potential skin sensitizer.

Experimental Protocols

To validate the in-silico predictions, a series of in-vitro experiments are essential. The following sections detail the methodologies for key ADMET assays.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3][4][5]

  • Transport Buffer: A Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, pH 7.4, is used for the assay.

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed transport buffer.

    • The test compound (typically at a concentration of 1-10 µM) is added to the apical (A) side of the monolayer for apical-to-basolateral (A-to-B) transport studies, or to the basolateral (B) side for basolateral-to-apical (B-to-A) transport studies.

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[3]

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

Methodology:

  • Materials: Pooled human liver microsomes, NADPH regenerating system (to provide the necessary cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).

  • Assay Procedure:

    • The test compound (typically at 1 µM) is incubated with liver microsomes in the phosphate buffer at 37°C.[6][7][8]

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[6][7]

    • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7][9]

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.[6]

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The in-vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.

hERG Patch-Clamp Assay

Objective: To evaluate the potential of a compound to induce cardiotoxicity by measuring its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the hERG channels.[10][11][12]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit the characteristic hERG current. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.[13][14]

  • Assay Procedure:

    • A baseline hERG current is recorded in the absence of the test compound.

    • The cells are then exposed to increasing concentrations of the test compound.

    • The hERG current is recorded at each concentration until a steady-state effect is observed.

  • Data Analysis: The percentage of hERG channel inhibition at each concentration is calculated relative to the baseline current. An IC50 value (the concentration at which 50% of the hERG current is inhibited) is determined by fitting the concentration-response data to a suitable model.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15][16]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.[15]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Assay Procedure:

    • The test compound at various concentrations is mixed with the bacterial culture and, if required, the S9 mix.

    • This mixture is poured onto a minimal glucose agar plate that lacks histidine.[17][18]

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[16][18]

Mandatory Visualizations

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In-Silico Prediction cluster_output Output & Assessment Compound_Structure Compound Structure (SMILES/SDF) Physicochemical Physicochemical Properties (MW, LogP, TPSA) Compound_Structure->Physicochemical Absorption Absorption (Solubility, Permeability) Physicochemical->Absorption Distribution Distribution (VDss, BBB, PPB) Physicochemical->Distribution Metabolism Metabolism (CYP Inhibition/Metabolism) Physicochemical->Metabolism Excretion Excretion (Clearance) Physicochemical->Excretion Toxicity Toxicity (AMES, hERG, Hepatotoxicity) Physicochemical->Toxicity ADMET_Profile Comprehensive ADMET Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Excretion->ADMET_Profile Toxicity->ADMET_Profile Risk_Assessment Risk Assessment & Candidate Selection ADMET_Profile->Risk_Assessment

Caption: A generalized workflow for in-silico ADMET prediction.

Keap1_Nrf2_Pathway cluster_basal Basal State cluster_stress Oxidative/Electrophilic Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1_Mod Keap1 Modification (Cysteine Alkylation) Proteasome Proteasome Ub->Proteasome Nrf2_Degradation Nrf2 Degradation Proteasome->Nrf2_Degradation Michael_Acceptor This compound (Michael Acceptor) Michael_Acceptor->Keap1_Mod Nrf2_Release Nrf2 Release Keap1_Mod->Nrf2_Release Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Release->Nrf2_Translocation Nrf2_ARE Nrf2-ARE Binding Nrf2_Translocation->Nrf2_ARE in Nucleus Gene_Expression Antioxidant & Cytoprotective Gene Expression Nrf2_ARE->Gene_Expression

Caption: The Keap1-Nrf2 signaling pathway and its modulation by Michael acceptors.

Signaling Pathway: Keap1-Nrf2 Pathway Modulation

The maleimide moiety in this compound is an α,β-unsaturated carbonyl system, which classifies it as a Michael acceptor.[19][20] Michael acceptors are electrophilic compounds that can react with nucleophilic residues in proteins, such as the thiol groups of cysteine residues.[21] One of the most important signaling pathways modulated by Michael acceptors is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant and cytoprotective response.[20][22][23]

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[19][24]

In the presence of oxidative or electrophilic stress, such as that induced by a Michael acceptor like this compound, specific cysteine residues in Keap1 are modified.[19][21][25] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation.[19][20] Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[23] This leads to the transcriptional activation of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in detoxification.[23]

The potential for this compound to activate the Nrf2 pathway has dual implications. On one hand, it could be a mechanism for therapeutic effects in diseases associated with oxidative stress. On the other hand, chronic or excessive activation of this pathway, or off-target covalent modifications of other proteins, could lead to toxicity. Therefore, understanding the interaction of this compound with the Keap1-Nrf2 pathway is crucial for its development as a drug candidate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a substituted N-phenylmaleimide of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the acylation of 2-chloroaniline with maleic anhydride to form the intermediate, N-(2-chlorophenyl)maleanilic acid. Subsequent cyclodehydration of this intermediate yields the target compound. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow.

Introduction

N-substituted maleimides are a significant class of compounds in organic synthesis and medicinal chemistry due to their diverse biological activities and utility as synthetic intermediates.[1][2] The title compound, this compound, belongs to this family and serves as a valuable scaffold for the development of novel therapeutic agents. The synthetic route from maleic anhydride and a primary amine is a common and effective method for preparing N-substituted maleimides.[1][2][3] This process involves two key transformations: the formation of a maleanilic acid intermediate followed by its cyclization.[2][3]

Synthesis Pathway

The synthesis of this compound from maleic anhydride proceeds through a two-step reaction pathway. The first step is the nucleophilic addition of 2-chloroaniline to maleic anhydride, which opens the anhydride ring to form N-(2-chlorophenyl)maleanilic acid. The second step involves the cyclodehydration of the maleanilic acid intermediate, typically facilitated by a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate, to yield the final N-(2-chlorophenyl)maleimide product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Maleic_Anhydride Maleic Anhydride Maleanilic_Acid N-(2-Chlorophenyl)maleanilic acid Maleic_Anhydride->Maleanilic_Acid Step 1: Acylation Chloroaniline 2-Chloroaniline Chloroaniline->Maleanilic_Acid Final_Product 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Maleanilic_Acid->Final_Product Step 2: Cyclodehydration Logical_Flow Start Starting Materials: Maleic Anhydride & 2-Chloroaniline Step1 Step 1: Acylation (Ring Opening) Start->Step1 Intermediate Intermediate: N-(2-Chlorophenyl)maleanilic acid Step1->Intermediate Step2 Step 2: Cyclodehydration (Ring Closure) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization) Product->Purification

References

Application Notes and Protocols for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, is a small molecule belonging to the pyrrole-2,5-dione class of compounds[1]. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their potential therapeutic activities, including anticancer properties. Research has indicated that compounds with the pyrrole-2,5-dione core can exhibit potent anti-proliferative effects against various cancer cell lines.

The mechanism of action for many pyrrole-2,5-dione derivatives involves the induction of cell cycle arrest and apoptosis[2][3][4]. These effects are often mediated through the modulation of key signaling pathways that regulate cell survival and death. For instance, some derivatives have been shown to activate intrinsic apoptotic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins[5][6][7][8]. Given these promising biological activities, this compound represents a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for investigating the cytotoxic and apoptotic effects of this compound in a cell culture setting. The following sections outline methodologies for determining cell viability, quantifying apoptosis, and analyzing the expression of key apoptosis-related proteins.

Data Presentation

Table 1: Cytotoxicity of Selected Pyrrole-2,5-dione and Related Derivatives in Human Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Compound 4u (a pyrazolidine-3,5-dione derivative)MGC-803 (gastric cancer)MTT5.1 - 10.1[5][6]
Compound 1C (a pyrrole hydrazone)SH-4 (melanoma)MTT44.63 ± 3.51[9]
Compound 1d (a 5-hydroxy-1H-pyrrol-2-(5H)-one derivative)HCT116 (colon cancer)MTTNot specified, but potent[2][3]
Compound TP6 (a 1,2,4-triazole-pyridine hybrid)B16F10 (murine melanoma)MTT41.12 - 61.11[10]
Compound 21l (an imidazole derivative)MCF-7 (breast cancer)alamarBlue0.132 ± 0.007[11]

Experimental Protocols

Protocol for Cell Viability (MTS Assay)

This protocol describes the use of a colorimetric MTS assay to determine the effect of this compound on cancer cell viability. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product[12].

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol for Apoptosis Detection (Annexin V/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.

    • Allow cells to attach for 24 hours.

    • Treat cells with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol for Western Blot Analysis

This protocol is for investigating changes in the expression levels of key apoptosis-related proteins (e.g., cleaved Caspase-3, Bax, Bcl-2) following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture dishes (e.g., 10 cm)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the selected time.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in Plates cell_culture->seed_cells compound_prep Prepare Compound Dilutions treat_cells Treat with Compound compound_prep->treat_cells seed_cells->treat_cells mts_assay MTS Assay treat_cells->mts_assay apoptosis_assay Annexin V/PI Staining treat_cells->apoptosis_assay western_blot Western Blot treat_cells->western_blot viability_analysis Calculate IC50 mts_assay->viability_analysis flow_analysis Quantify Apoptosis apoptosis_assay->flow_analysis wb_analysis Analyze Protein Expression western_blot->wb_analysis

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

signaling_pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax bcl2->bax caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible apoptotic signaling pathway induced by this compound.

References

Application of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Kinase Inhibitor Screening

Product: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and Analogs Topic: Application in Kinase Inhibitor Screening

Disclaimer: Publicly available data on the specific kinase inhibitory activity of this compound is limited. This document uses the structurally related compound, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , as a representative example to illustrate the application of N-substituted maleimide derivatives in kinase inhibitor screening. MI-1 has been identified as an ATP-competitive inhibitor of tyrosine kinases.[1] The quantitative data presented is illustrative.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The N-substituted maleimide scaffold is a recurring motif in the design of kinase inhibitors due to its ability to interact with the kinase active site. This document provides detailed protocols for screening and characterizing compounds based on the 1H-pyrrole-2,5-dione core structure, using MI-1 as a case study, against a panel of protein kinases.

Principle of Kinase Inhibition

Many kinase inhibitors, including putative inhibitors like MI-1, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. Screening assays are designed to measure the reduction in kinase activity in the presence of the inhibitor. A common method is to quantify the amount of ADP produced, as it is a universal product of the kinase reaction.

cluster_kinase Kinase Active Site cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate + ADP Kinase->Phosphorylated_Substrate Catalyzes Inhibitor MI-1 (ATP-Competitive Inhibitor) BlockedKinase Inactive Kinase Inhibitor->BlockedKinase Binds to ATP Pocket No_Reaction No Phosphorylation BlockedKinase->No_Reaction Prevents Reaction

Caption: ATP-competitive kinase inhibition mechanism.

Case Study: Inhibitory Activity of MI-1

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table provides an example of how to present screening data for a compound like MI-1 against a panel of representative tyrosine kinases.

Table 1: Illustrative Inhibitory Activity of MI-1 against a Tyrosine Kinase Panel Note: The following data is hypothetical and serves for illustrative purposes only.

Kinase TargetMI-1 IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
EGFR1208
SRC856
ABL125015
VEGFR240010
PDGFRβ31012

Signaling Pathway Context

Tyrosine kinases are often integral components of cell surface receptors (Receptor Tyrosine Kinases, or RTKs) that, upon binding to extracellular ligands (e.g., growth factors), activate downstream signaling cascades such as the PI3K/AKT and RAS/MEK/ERK pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Inhibiting an upstream RTK can effectively shut down these pro-growth signals.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Activates PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates MI1 MI-1 Inhibitor MI1->RTK Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

Experimental Protocols

A widely used method for kinase inhibitor screening is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[2][3][4]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP.

  • ADP Conversion & Detection: The Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Experimental Workflow

G prep 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) plate 2. Plate Inhibitor Add 5µL of serially diluted MI-1 or DMSO control to 384-well plate. prep->plate preincubate 3. Pre-incubation Add 5µL Kinase and incubate for 15 min at room temperature. plate->preincubate initiate 4. Initiate Kinase Reaction Add 10µL of Substrate/ATP mix. Incubate for 60 min at 30°C. preincubate->initiate stop 5. Stop Reaction & Deplete ATP Add 20µL ADP-Glo™ Reagent. Incubate for 40 min at room temp. initiate->stop detect 6. Detect ADP Add 40µL Kinase Detection Reagent. Incubate for 30-60 min at room temp. stop->detect read 7. Measure Luminescence Read plate on a luminometer. detect->read analyze 8. Data Analysis Normalize data and fit dose-response curve to determine IC₅₀. read->analyze

References

Application Notes and Protocols: Dissolving 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, is a small molecule of interest in drug discovery and chemical biology. As with many N-aryl maleimides, this compound exhibits low solubility in aqueous solutions, a critical challenge for its application in in vitro biological assays.[1][2][3] This document provides a detailed protocol for the proper dissolution of this compound to achieve a stable stock solution suitable for various cell-based and biochemical assays. Additionally, this note outlines the compound's potential as a kinase inhibitor and provides a representative signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling and storage.

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₂[4][5]
Molecular Weight 207.62 g/mol [4][5]
Appearance Yellow solid[4]
Melting Point 108 - 109 °C[4]
Aqueous Solubility No information available[3][4]
Recommended Solvents Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[3]

Experimental Protocol: Preparation of a Stock Solution

Due to the hydrophobic nature of this compound, a concentrated stock solution must be prepared in a polar aprotic solvent. This stock solution can then be serially diluted in the appropriate aqueous buffer or cell culture medium for the final experimental concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. A starting concentration of 10 mM is recommended.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution should be stable.

Note: When diluting the DMSO stock solution into aqueous buffers or media, it is crucial to ensure that the final concentration of DMSO is compatible with the specific assay and cell type, typically not exceeding 0.1-0.5%.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based in vitro assay.

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store dilute Dilute Stock in Media store->dilute Use Aliquot treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure

Figure 1: General workflow for preparing and using the compound in cell-based assays.

Biological Context: Potential as a Kinase Inhibitor

Derivatives of 1H-pyrrole-2,5-dione have been identified as potential inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[6][7] Several studies have shown that compounds with a similar scaffold can inhibit tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8] These receptors are often dysregulated in cancer and other diseases.

The diagram below depicts a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which represents a potential target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Compound 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Compound->RTK Inhibition

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway potentially inhibited by the compound.

References

Application Notes and Protocols for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione as a Covalent Modifier of Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-chlorophenyl)maleimide, is an electrophilic compound that selectively reacts with the thiol group of cysteine residues in proteins. This irreversible Michael addition reaction forms a stable thioether bond, making it a valuable tool for covalently modifying proteins. This property allows for its use in various applications within chemical biology and drug discovery, including enzyme inhibition, modulation of signaling pathways, and the development of covalent therapeutics. The maleimide moiety is a well-established reactive group for cysteine targeting, and the 2-chlorophenyl substitution influences its reactivity and potential for specific interactions with target proteins.

Principle of Covalent Modification

The core mechanism of action of this compound involves the reaction of its electrophilic carbon-carbon double bond within the maleimide ring with the nucleophilic thiol side chain of a cysteine residue. This reaction is highly specific for cysteines under physiological conditions.

Potential Applications

  • Enzyme Inhibition: By covalently modifying critical cysteine residues within the active or allosteric sites of enzymes, this compound can act as an irreversible inhibitor. This is particularly relevant for enzymes where a cysteine residue plays a key role in catalysis or substrate binding.

  • Modulation of Signaling Pathways: Cysteine residues are often involved in critical protein-protein interactions and redox signaling. Covalent modification by this compound can disrupt these interactions and modulate cellular signaling cascades.

  • Activity-Based Protein Profiling (ABPP): When functionalized with a reporter tag (e.g., a fluorophore or biotin), derivatives of this compound can be used as activity-based probes to identify and quantify the activity of specific enzymes in complex biological samples.

  • Drug Discovery: The ability to form a covalent bond can lead to drugs with increased potency, prolonged duration of action, and improved selectivity. This compound can serve as a starting point or fragment for the development of targeted covalent inhibitors.

Data Presentation

While specific quantitative data for the direct interaction of this compound with various proteins is not extensively available in the public domain, the following tables provide a framework for presenting such data once generated through experimental studies.

Table 1: Enzyme Inhibition Data

Target EnzymeIC₅₀ (µM)Kᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)Mechanism of InhibitionReference
Example: Thiol ProteaseValueValueValueIrreversible, Covalent[Citation]
Example: KinaseValueValueValueIrreversible, Covalent[Citation]

Table 2: Cellular Activity Data

Cell LineAssay TypeEndpoint MeasuredEC₅₀ (µM)EffectReference
Example: Cancer Cell LineCell ViabilityMTT ReductionValueInhibition of Proliferation[Citation]
Example: Immune Cell LineCytokine ReleaseTNF-α LevelsValueReduction of TNF-α[Citation]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a target enzyme with a critical cysteine residue.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT - note: DTT should be removed or its concentration minimized prior to adding the inhibitor)

  • This compound (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).

  • Incubation: Add the enzyme to the wells of the microplate. Add the serially diluted inhibitor or vehicle control to the respective wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the reaction progress (e.g., absorbance, fluorescence) over time using a microplate reader.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis of Protein Covalent Modification

Objective: To visually confirm the covalent modification of a target protein by this compound in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specific duration. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. A shift in the molecular weight or a change in antibody recognition may indicate covalent modification.

Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation

Objective: To identify the specific cysteine residue(s) modified by this compound.

Materials:

  • Purified target protein

  • This compound

  • Reaction buffer

  • Denaturing and reducing agents (e.g., DTT, iodoacetamide for blocking unmodified cysteines)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Protein Modification: Incubate the purified protein with this compound.

  • Sample Preparation:

    • Denature the protein sample.

    • Reduce disulfide bonds with DTT.

    • Alkylate any remaining free cysteines with iodoacetamide to prevent disulfide scrambling.

    • Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify peptides.

    • Look for a mass shift on cysteine-containing peptides corresponding to the addition of this compound (mass increase of 207.01 g/mol ).

    • Fragment ion analysis will confirm the modification site on the specific cysteine residue.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis a1 Purified Protein a3 Incubation a1->a3 a2 This compound a2->a3 b2 Treatment a2->b2 a4 Enzyme Inhibition Assay (IC50, Ki) a3->a4 a5 Mass Spectrometry (Site of Modification) a3->a5 b1 Cultured Cells b1->b2 b3 Cell Lysis b2->b3 b5 Functional Assays (e.g., Cytokine Levels) b2->b5 b4 Western Blot (Target Engagement) b3->b4 michael_addition cluster_reactants cluster_product r1 Protein-SH (Cysteine Residue) plus + r2 This compound p1 Protein-S-Adduct (Covalent Modification) r2->p1 Michael Addition keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 (Cys) nrf2 Nrf2 keap1->nrf2 Binds & Sequesters cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 Recruits proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 Ubiquitination modifier 1-(2-Chlorophenyl)- 1H-pyrrole-2,5-dione modifier->keap1 Covalent Modification of Cysteine are ARE (Antioxidant Response Element) nrf2_nuc->are Binds genes Antioxidant & Cytoprotective Genes are->genes Transcription

Application Notes and Protocols: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and debilitating cognitive and motor function decline. Key pathological drivers include neuroinflammation, oxidative stress, and the dysregulation of crucial cellular signaling pathways. One such pathway involves Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in tau hyperphosphorylation and the inflammatory cascade. Therefore, small molecules that can modulate these pathways are of significant interest as potential therapeutic agents.

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, belongs to the maleimide class of compounds. While direct and extensive research on this specific molecule in neurodegenerative diseases is emerging, the pyrrole-2,5-dione scaffold is present in various compounds exhibiting potent biological activities, including anti-inflammatory and kinase inhibitory effects. This document outlines the potential applications and detailed experimental protocols for investigating this compound as a modulator of pathways relevant to neurodegenerative diseases.

Potential Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to exert neuroprotective effects through two primary mechanisms:

  • Inhibition of GSK-3β: Dysregulation of GSK-3β is a central event in the pathology of Alzheimer's disease, contributing to the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Inhibition of GSK-3β is a promising strategy to mitigate tau pathology.

  • Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal damage. The pyrrole-2,5-dione moiety is found in compounds known to suppress inflammatory responses, potentially through the inhibition of pathways like NF-κB signaling.

The following sections provide detailed protocols to test these hypotheses in a laboratory setting.

Data Presentation: Hypothetical In Vitro Efficacy

The following table presents a template for summarizing quantitative data that would be generated from the described experimental protocols. The values are for illustrative purposes and would need to be determined experimentally.

AssayCell LineEC50 / IC50 (µM)Key Finding
GSK-3β InhibitionRecombinant Human GSK-3βValue to be determinedDirect enzymatic inhibition
NF-κB ReporterHEK293TValue to be determinedInhibition of inflammatory signaling
Neurotoxicity (MTT)SH-SY5YValue to be determinedProtection against neurotoxin
Intracellular ROSSH-SY5YValue to be determinedReduction of oxidative stress

Experimental Protocols

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on GSK-3β activity.[1]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate peptide in kinase assay buffer to the desired concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted GSK-3β enzyme to each well (except for 'no enzyme' controls).

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay assesses the compound's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][3][4]

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or similar transfection reagent)

  • DMEM with 10% FBS

  • Tumor Necrosis Factor-α (TNF-α) or Lipopolysaccharide (LPS) as an inducer

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • After 24 hours, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Induction of NF-κB Activity: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells to stimulate NF-κB activation. Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a white 96-well plate.

    • Add the Luciferase Assay Reagent II and measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Protocol 3: Neuroprotection Assessment using MTT Assay

This protocol evaluates the ability of the compound to protect neuronal cells from a neurotoxin-induced cell death.[5]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • A neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Aβ oligomers for an Alzheimer's model)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells. Plot the cell viability against the compound concentration to determine the neuroprotective effect.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the compound's ability to reduce oxidative stress in neuronal cells.[6]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • An oxidizing agent (e.g., H₂O₂)

  • This compound (dissolved in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Loading of DCFH-DA: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells with PBS and add fresh medium. Add H₂O₂ (e.g., 100 µM) to induce ROS production and incubate for 30 minutes.

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and express the ROS levels as a percentage of the H₂O₂-treated control.

Visualizations

gsk3b_pathway cluster_0 Upstream Signaling cluster_1 GSK-3β Regulation cluster_2 Downstream Effects in AD Wnt Wnt Frizzled Frizzled Wnt->Frizzled Inhibits Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Inhibits (p-Ser9) GSK3b_active GSK-3β (Active) Frizzled->GSK3b_active Inhibits Akt Akt Insulin Receptor->Akt Inhibits (p-Ser9) Akt->GSK3b_active Inhibits (p-Ser9) Tau Tau GSK3b_active->Tau Phosphorylates GSK3b_inactive p-GSK-3β (Inactive) Compound 1-(2-Chlorophenyl)- 1H-pyrrole-2,5-dione Compound->GSK3b_active Inhibits pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT nfkb_pathway cluster_0 Extracellular Stimuli cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS IKK IKK Complex LPS->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release Compound 1-(2-Chlorophenyl)- 1H-pyrrole-2,5-dione Compound->IKK Inhibits (Hypothesized) Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) NFkB_active->Genes Induces Transcription experimental_workflow cluster_0 Primary Screening cluster_1 Cell-Based Functional Assays cluster_2 Outcome Enzyme_Assay GSK-3β Kinase Assay (Determine IC50) Neuroprotection Neuroprotection Assay (e.g., MTT with 6-OHDA) Enzyme_Assay->Neuroprotection Signaling_Assay NF-κB Reporter Assay (Determine IC50) Signaling_Assay->Neuroprotection ROS ROS Measurement (e.g., DCFH-DA with H₂O₂) Neuroprotection->ROS Evaluation Evaluate Neuroprotective Potential ROS->Evaluation

References

Application Notes and Protocols: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione for Inhibiting Cholesterol Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. A key strategy in managing cholesterol levels is the inhibition of intestinal cholesterol absorption. The Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the apical membrane of enterocytes, is a clinically validated target for this therapeutic approach. Ezetimibe, the first-in-class NPC1L1 inhibitor, effectively reduces cholesterol absorption. Recent research has identified a new class of potent cholesterol absorption inhibitors based on the 1H-pyrrole-2,5-dione scaffold.

This document provides detailed application notes and experimental protocols for the evaluation of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its derivatives as inhibitors of cholesterol absorption. While specific data for this compound is part of a broader series of compounds, we will present data for a particularly potent analog from this class, referred to as Compound 20 in a key study, to illustrate the potential of this chemical series.[1] This compound has demonstrated superior in vitro cholesterol absorption inhibition compared to ezetimibe.[1]

Mechanism of Action: Targeting NPC1L1

The primary mechanism for the inhibition of cholesterol absorption by this class of compounds is believed to be the antagonism of the NPC1L1 protein.[2][3] NPC1L1 mediates the uptake of dietary and biliary cholesterol from the intestinal lumen into enterocytes. By blocking this transporter, 1H-pyrrole-2,5-dione derivatives prevent cholesterol from entering the body's cholesterol pool, thereby lowering plasma cholesterol levels.

NPC1L1_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Micelle Micelle NPC1L1 NPC1L1 Micelle->NPC1L1 Cholesterol Endocytosis Endocytosis NPC1L1->Endocytosis Internalization Cholesterol_Ester Cholesterol_Ester Endocytosis->Cholesterol_Ester Esterification (ACAT2) Chylomicron Chylomicron Cholesterol_Ester->Chylomicron Assembly Lymph Lymph Chylomicron->Lymph Secretion Inhibitor This compound Inhibitor->NPC1L1 Inhibition Cholesterol_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to allow for differentiation A->B C Monitor TEER to confirm monolayer integrity B->C E Pre-incubate cells with test compound or vehicle C->E D Prepare micellar solution with NBD-cholesterol F Add micellar solution to the apical side D->F E->F G Incubate for 2 hours at 37°C F->G H Wash cells and lyse G->H I Measure fluorescence (Ex: 485 nm, Em: 535 nm) H->I J Normalize to protein concentration I->J K Calculate % inhibition relative to vehicle control J->K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves the formation of the intermediate N-(2-chlorophenyl)maleanilic acid followed by its cyclization.

Issue 1: Low or No Yield of N-(2-chlorophenyl)maleanilic Acid (Intermediate)

Question: I am getting a very low yield, or no precipitate at all, in the first step of the reaction between 2-chloroaniline and maleic anhydride. What could be the problem?

Answer:

This issue typically points to problems with the initial reaction conditions or the quality of your reagents. Here are the potential causes and solutions:

  • Poor Quality Reagents:

    • Maleic Anhydride: Maleic anhydride is susceptible to hydrolysis. Ensure that it is fresh and has been stored in a desiccator.

    • 2-Chloroaniline: The purity of the aniline is crucial. Consider purifying it by distillation if it is old or discolored.

    • Solvent: The solvent (commonly diethyl ether or similar aprotic solvents) must be anhydrous.

  • Incorrect Stoichiometry:

    • Ensure that you are using an equimolar ratio of 2-chloroaniline and maleic anhydride.

  • Suboptimal Reaction Temperature:

    • The reaction is typically exothermic. While it often proceeds well at room temperature, cooling the reaction mixture in an ice bath during the addition of the aniline can help to control the reaction rate and prevent side reactions.

Troubleshooting Workflow:

start Low/No Intermediate Yield reagents Check Reagent Quality (Maleic Anhydride, 2-Chloroaniline, Solvent) start->reagents stoichiometry Verify Stoichiometry (1:1 molar ratio) reagents->stoichiometry temperature Optimize Reaction Temperature (e.g., use ice bath) stoichiometry->temperature success Improved Yield temperature->success fail Problem Persists temperature->fail start Impure Final Product incomplete_reaction Incomplete Cyclization (Starting material remains) start->incomplete_reaction side_reaction Side Reactions (Isomaleimide, polymers) start->side_reaction hydrolysis Product Hydrolysis start->hydrolysis purification Purification: Recrystallization (e.g., from Ethanol) incomplete_reaction->purification side_reaction->purification hydrolysis->purification cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization maleic_anhydride Maleic Anhydride reaction1 Reaction in Anhydrous Ether maleic_anhydride->reaction1 chloroaniline 2-Chloroaniline chloroaniline->reaction1 intermediate N-(2-chlorophenyl)maleanilic Acid reaction1->intermediate reaction2 Heat (60-70°C) intermediate->reaction2 acetic_anhydride Acetic Anhydride acetic_anhydride->reaction2 naoac Sodium Acetate naoac->reaction2 crude_product Crude Product reaction2->crude_product purification Purification (Recrystallization from Ethanol) crude_product->purification final_product 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione purification->final_product

Technical Support Center: Overcoming Solubility Challenges of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: this compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions.[1] Precipitation upon addition to your buffer is a common issue that can lead to inaccurate and unreliable assay results. This "crashing out" occurs when the compound, initially dissolved in a concentrated organic solvent stock, is rapidly diluted into the aqueous buffer where its solubility is much lower.

Q2: What is the first step I should take to troubleshoot this precipitation?

A2: The initial and most straightforward approach is to optimize your dilution protocol. Instead of a single, large dilution, employ a serial dilution method. This involves preparing a highly concentrated stock solution in an appropriate organic solvent and then performing a series of dilutions into your final assay buffer. This gradual reduction in the organic solvent concentration can help maintain the compound in solution.[2]

Q3: Can adjusting the pH of my buffer help improve solubility?

A3: Yes, for ionizable compounds, altering the pH of the buffer can significantly enhance solubility.[] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa.[4] It is crucial to determine if this compound has an ionizable group and its corresponding pKa to effectively use this strategy. Always ensure the final pH of your solution is compatible with your experimental assay.[2]

Q4: What are co-solvents and how can they be used?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[5][6] They work by reducing the polarity of the solvent system, which in turn lowers the interfacial tension between the aqueous medium and the hydrophobic compound.[5] Common co-solvents used in biological assays include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7] It is critical to keep the final concentration of the co-solvent low (typically below 1% and often below 0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[2]

Q5: I'm still observing precipitation even with co-solvents. What other options do I have?

A5: If co-solvents alone are insufficient, you can explore the use of solubilizing agents such as surfactants or cyclodextrins.

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[8][9] These micelles can encapsulate hydrophobic compounds like this compound, increasing their apparent solubility.[10][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and enhancing its solubility.[14][15][16]

Troubleshooting Guides

Issue 1: Compound Precipitation During Dilution

This guide provides a step-by-step approach to address the precipitation of this compound when diluting a concentrated stock solution into an aqueous buffer.

G start Start: Compound Precipitates check_stock 1. Prepare High-Concentration Stock in Organic Solvent (e.g., 10-20 mM in DMSO) start->check_stock serial_dilution 2. Perform Serial Dilution into Assay Buffer check_stock->serial_dilution visual_check 3. Visually Inspect for Precipitation serial_dilution->visual_check success Success: Compound Soluble visual_check->success No troubleshoot Precipitation Persists: Proceed to Advanced Troubleshooting visual_check->troubleshoot Yes G start Start: Solubility Issue is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment Adjust Buffer pH is_ionizable->ph_adjustment Yes use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) is_ionizable->use_cosolvent No/Unknown is_ph_compatible Is the new pH compatible with the assay? ph_adjustment->is_ph_compatible is_ph_compatible->use_cosolvent No final_solution Optimized Soluble Formulation is_ph_compatible->final_solution Yes is_cosolvent_sufficient Is solubility sufficient? use_cosolvent->is_cosolvent_sufficient use_surfactant_cyclodextrin Use Surfactants or Cyclodextrins is_cosolvent_sufficient->use_surfactant_cyclodextrin No is_cosolvent_sufficient->final_solution Yes use_surfactant_cyclodextrin->final_solution

References

Preventing degradation of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione (also known as N-(2-Chlorophenyl)maleimide) in solution. Following these guidelines will help ensure the stability and reactivity of the compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway is the hydrolysis of the maleimide ring. In aqueous solutions, particularly at neutral to alkaline pH, the ring is susceptible to nucleophilic attack by water or hydroxide ions.[1][2] This reaction opens the five-membered ring to form a non-reactive maleamic acid derivative, which is incapable of participating in the desired thiol-conjugation reactions.[3]

Q2: How does pH critically influence the stability and reactivity of the compound?

A2: pH is the most influential parameter affecting both the stability of the maleimide and its reaction with thiols.[4] The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3][4]

  • Below pH 6.5: The maleimide ring is relatively stable, but the conjugation reaction rate is significantly slower because the target thiol group is predominantly in its protonated, less reactive form.[3][4]

  • Above pH 7.5: The rate of maleimide ring hydrolysis increases substantially, leading to rapid degradation of the compound.[2][3] This competing side reaction reduces the concentration of active maleimide available for conjugation.[4]

Q3: What is the recommended solvent for preparing and storing stock solutions?

A3: Stock solutions should always be prepared fresh in an anhydrous (water-free) organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3] Avoid prolonged storage of the compound in any aqueous solution.[3]

Q4: How should solid compound and stock solutions be stored?

A4: The solid compound is sensitive to light. It should be stored in a tightly sealed container, in a dry and well-ventilated place, and protected from light. Recommended storage temperature is often refrigerated at 2-8 °C (36-46 °F). Freshly prepared stock solutions in anhydrous solvents should also be stored at 2-8 °C, protected from light and moisture, and used as quickly as possible.

Q5: Besides hydrolysis, are there other potential degradation pathways?

A5: Yes. As a chlorinated aromatic compound, this compound may be susceptible to photodegradation, especially under prolonged exposure to light.[5] Therefore, all experiments involving the compound should be conducted with protection from light.[6]

Troubleshooting Guide

Problem Potential Cause(s) Related to Degradation Recommended Solution(s)
Low or No Conjugation Yield 1. Maleimide Hydrolysis: The pH of the reaction buffer was too high (>7.5), or the maleimide was incubated for too long in an aqueous buffer before the reaction.[3] 2. Inactive Stock Solution: The stock solution was prepared in a non-anhydrous solvent or was stored improperly, leading to hydrolysis.1. Verify and Adjust pH: Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[4] Add the maleimide solution to the reaction mixture immediately before starting the incubation. 2. Prepare Fresh Stock: Always prepare a fresh stock solution in a new vial of anhydrous-grade DMSO or DMF immediately before use.[3]
Appearance of Unexpected Byproducts in Analysis (e.g., HPLC, MS) 1. Maleamic Acid Formation: A peak corresponding to the hydrolyzed maleamic acid derivative is present. 2. Photodegradation Products: The reaction was exposed to light for an extended period.1. Optimize Reaction Conditions: Lower the reaction pH towards 6.5 and/or reduce the incubation time. 2. Protect from Light: Repeat the experiment in amber vials or by wrapping the reaction vessel in aluminum foil.[6]

Quantitative Data Summary

Table 1: Effect of pH on this compound Reactions

pH Range Effect on Maleimide Ring Stability Effect on Thiol Reactivity Recommendation
< 6.5 High stability, minimal hydrolysis. Low reactivity (protonated thiol), very slow conjugation.[4] Not recommended for efficient conjugation.
6.5 - 7.5 Moderate stability, hydrolysis is minimized.[4] Optimal reactivity (deprotonated thiolate).[3] Optimal range for conjugation. [3][4]

| > 7.5 | Low stability, rapid hydrolysis.[2] | High reactivity, but side reactions with amines increase.[3] | Not recommended due to rapid compound degradation. |

Table 2: Recommended Storage and Handling Conditions

Form Temperature Atmosphere Light Conditions Recommended Duration
Solid 2 - 8 °C Dry, inert gas if possible. Protect from light (amber vial). See manufacturer's expiry date.
Stock Solution (Anhydrous DMSO/DMF) 2 - 8 °C Tightly sealed, moisture-free. Protect from light. Use immediately; store for no more than a few days.

| Aqueous/Buffer Solution | N/A | N/A | Protect from light. | Do not prepare or store. Add stock directly to the reaction.[3] |

Experimental Protocols

Protocol 1: Preparation and Handling of a Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under low light conditions, weigh the required amount of the compound.

  • Dissolve the solid in high-quality, anhydrous-grade DMSO or DMF to the desired concentration (e.g., 10-20 mM).

  • Vortex briefly until fully dissolved.

  • This stock solution should be used immediately for the best results. If brief storage is necessary, seal the vial tightly, protect from light, and store at 2-8 °C.

Protocol 2: General Protocol for a Stable Thiol Conjugation Reaction

  • Buffer Preparation: Prepare your reaction buffer (e.g., Phosphate, HEPES) and carefully adjust the pH to be within the optimal range of 6.5-7.5.[3] Degas the buffer to minimize the oxidation of thiol groups.

  • Thiol Preparation: Dissolve your thiol-containing molecule (e.g., protein, peptide) in the prepared reaction buffer. If reducing disulfide bonds, ensure the reducing agent (e.g., TCEP) is fully removed or a sufficient excess of maleimide is used.

  • Initiate Reaction: Prepare the maleimide stock solution as described in Protocol 1. Add the required volume of the stock solution to the thiol-containing solution while gently stirring. A 10-20 fold molar excess of the maleimide is a common starting point.[6]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Crucially, protect the reaction vessel from light during the entire incubation period. [6]

  • Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

  • Purification: Proceed immediately with the purification of the conjugate (e.g., via size-exclusion chromatography, dialysis) to remove unreacted maleimide and byproducts.

Visualizations

cluster_main Primary Degradation Pathway: Hydrolysis Active This compound (Reactive Maleimide) Inactive N-(2-Chlorophenyl)maleamic Acid (Inactive) Active->Inactive H₂O / OH⁻ (pH > 7.5)

Caption: The hydrolysis of the maleimide ring to its inactive maleamic acid form.

cluster_workflow Troubleshooting Workflow: Low Conjugation Yield Start Low Conjugation Yield Check_pH Was reaction pH between 6.5-7.5? Start->Check_pH Check_Freshness Was maleimide stock prepared fresh in anhydrous solvent? Check_pH->Check_Freshness Yes Solution_pH Adjust buffer pH and repeat Check_pH->Solution_pH No Check_Light Was reaction protected from light? Check_Freshness->Check_Light Yes Solution_Freshness Use new anhydrous solvent and prepare fresh stock Check_Freshness->Solution_Freshness No Solution_Light Repeat experiment in amber vial or wrapped in foil Check_Light->Solution_Light No End Yield Improved Check_Light->End Yes Solution_pH->End Solution_Freshness->End Solution_Light->End

Caption: A logical workflow for troubleshooting low experimental yield.

cluster_decision Decision Guide for Optimal Stability cluster_prep Preparation Steps cluster_exec Execution Steps Start Experiment Planning Stock Prepare Stock Solution Start->Stock Buffer Prepare Reaction Buffer Start->Buffer Anhydrous Use Anhydrous DMSO or DMF Stock->Anhydrous Run Run Conjugation Stock->Run pH Set pH to 6.5-7.5 Buffer->pH Buffer->Run AddLast Add Maleimide Stock Last Run->AddLast ProtectLight Protect From Light Run->ProtectLight

Caption: A decision guide for experiment preparation and execution.

References

Technical Support Center: Synthesis of N-Substituted Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions and issues encountered during the synthesis of N-substituted maleimides, a critical process in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield After Cyclization

Question: I've reacted maleic anhydride with my primary amine to form the maleamic acid intermediate, but after the cyclization step (e.g., using acetic anhydride and sodium acetate), I'm getting a very low yield of my desired N-substituted maleimide. What could be the problem?

Answer: Low yield after cyclization is a common issue that typically points to one of three problems: incomplete reaction, degradation of the product, or competing side reactions. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Incomplete Dehydration/Cyclization: The conversion of the N-substituted maleamic acid to the maleimide is a dehydration reaction. If this step is inefficient, the intermediate will remain, reducing your final yield.

    • Troubleshooting:

      • Verify Dehydrating Agent: Ensure your dehydrating agent (e.g., acetic anhydride) is fresh and anhydrous. Old reagents can absorb atmospheric moisture, reducing their effectiveness.[1]

      • Optimize Temperature & Time: Thermal cyclodehydration requires sufficient heat to drive the reaction.[2] If using a chemical dehydrating agent like acetic anhydride, ensure the temperature is adequate (e.g., heating on a steam bath) for the reaction to proceed to completion.[1] Prolonging the reaction time may also help, but must be balanced against potential side reactions.

      • Catalyst Efficiency: When using a catalyst (e.g., sodium acetate, various acids, or tin compounds), ensure it is present in the correct amount and is of good quality.[1][3]

  • Product Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to reform the maleamic acid, especially if water is present.[4][5]

    • Troubleshooting:

      • Anhydrous Conditions: Strictly maintain anhydrous (water-free) conditions throughout the reaction and workup. Use dry solvents and glassware.

      • Azeotropic Water Removal: For thermal cyclization, using a solvent like toluene that forms an azeotrope with water can be highly effective at removing water as it is formed, driving the reaction equilibrium toward the product.[2][3]

  • Isoimide Formation: A common side reaction is the formation of the corresponding N-substituted isomaleimide, an isomer of your target compound.[6] This occurs when cyclization proceeds via the alternative oxygen atom. Isomaleimide formation can be favored under certain conditions, particularly with substituted maleic anhydrides.[6]

    • Troubleshooting:

      • Reaction Conditions: Cyclization in refluxing acetic acid tends to favor the formation of the maleimide exclusively.[6] In contrast, methods using acetic anhydride in solvents like dimethylacetamide may produce more of the isomaleimide, which is often the kinetically favored product.[6]

      • Isomer Conversion: If isomaleimide is formed, it can sometimes be converted to the desired maleimide by heating or by treatment with specific reagents, although this adds complexity to the synthesis.

Issue 2: Formation of Insoluble Precipitate or Polymer

Question: During my synthesis, especially at higher temperatures, I've noticed the formation of a significant amount of insoluble material, and my final product seems to be a polymer rather than the desired monomer. How can I prevent this?

Answer: Maleimides are reactive monomers that can undergo polymerization, especially at elevated temperatures or in the presence of initiators.[7][8][9]

  • Cause: Thermal Polymerization: High reaction temperatures required for thermal cyclodehydration can also initiate the polymerization of the N-substituted maleimide product as it forms.[7][10] Heating above 150°C significantly increases this risk.[7]

    • Troubleshooting:

      • Lower Reaction Temperature: If possible, use a chemical dehydration method (e.g., acetic anhydride/sodium acetate) which often requires lower temperatures than purely thermal cyclization.[11]

      • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction progress (e.g., by TLC) and proceed to workup as soon as the starting material is consumed.

      • Include a Polymerization Inhibitor: In some industrial processes, radical inhibitors are added to prevent premature polymerization, though this may complicate purification.

  • Cause: Michael Addition Polymerization: The maleimide double bond is an excellent Michael acceptor and can react with nucleophiles, including the starting amine.[8][12] If excess primary amine is present, it can lead to a chain-growth polymerization process.

    • Troubleshooting:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of maleic anhydride to the primary amine to form the maleamic acid intermediate. Avoid an excess of the amine.

      • Stepwise Addition: Add the amine solution slowly to the maleic anhydride solution to maintain a low instantaneous concentration of the amine, minimizing side reactions.[1]

Issue 3: Product is Unstable or Decomposes During Workup/Purification

Question: My N-substituted maleimide seems to form, but it degrades during aqueous workup or purification by column chromatography. How can I improve its stability?

Answer: The stability of N-substituted maleimides is a known challenge, primarily due to the reactivity of the maleimide ring.

  • Cause: Hydrolysis During Workup: As mentioned, the maleimide ring can be readily hydrolyzed back to the maleamic acid, particularly under basic or strongly acidic conditions, and even at neutral pH in aqueous solutions.[4][5][13] The half-life of some maleimides in aqueous media at physiological pH can be less than an hour.[13]

    • Troubleshooting:

      • Avoid Aqueous Basic Washes: Do not use basic solutions (e.g., sodium bicarbonate) to neutralize acid catalysts if your product is sensitive. If an acid wash is necessary, perform it quickly and at low temperatures.

      • Prompt Extraction: After quenching the reaction, immediately extract the product into a non-polar organic solvent and dry it thoroughly with an agent like MgSO₄ or Na₂SO₄ to remove all traces of water.

      • Non-Aqueous Purification: Whenever possible, purify the product using non-aqueous methods. Purification can be achieved via silica gel column chromatography using non-polar solvents, followed by recrystallization.[7]

  • Cause: Reaction with Nucleophiles: The maleimide is highly reactive toward nucleophiles. Amines (like Tris buffer) and thiols are particularly reactive and should be avoided in purification steps.[14][15]

    • Troubleshooting:

      • Buffer Choice: If buffers are required for any reason (e.g., in bioconjugation applications), use non-nucleophilic buffers like phosphate or HEPES within a pH range of 6.5-7.5, where the maleimide has greater stability.[15][16]

      • Purification Strategy: Distillation is often difficult due to the high boiling points of many maleimides and the risk of thermal polymerization.[7] Recrystallization from a suitable solvent (e.g., cyclohexane for N-phenylmaleimide) is often the preferred method for final purification.[1]

Data Summary Table

The choice of reaction conditions significantly impacts the outcome of the cyclization of N-substituted maleamic acids. The following table summarizes trends observed for different methodologies.

ParameterMethod A: Acetic Anhydride / NaOAcMethod B: Thermal (Azeotropic Distillation)Potential Side Products
Temperature Lower (e.g., 50-100°C)[1]Higher (e.g., 100-180°C, refluxing toluene)[2]Polymerization: More likely with Method B.[7]
Key Reagents Acetic Anhydride, Sodium Acetate[1]High-boiling solvent (e.g., toluene), optional catalyst[2]Isoimide: Can be favored with Ac₂O in certain solvents.[6]
Water Removal Chemical DehydrationPhysical Removal (Azeotrope)[2]Hydrolysis: Risk increases if water is not efficiently removed.
Typical Yield Often high (75-98%) for standard substrates.[1]Variable, depends on substrate and efficiency of water removal.Maleamic Acid: High levels indicate incomplete reaction.
Advantages Milder conditions, less risk of polymerization.No need for large excess of dehydrating agent.
Disadvantages Requires stoichiometric dehydrating agent, potential for isoimide formation.[6]High temperatures can cause polymerization/degradation.[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylmaleimide

This protocol is a standard laboratory procedure for synthesizing an N-substituted maleimide using a chemical dehydrating agent.[1][11]

  • Step 1: Formation of N-Phenylmaleamic Acid

    • Dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or acetic acid) in a flask equipped with a stirrer and addition funnel.[1][17]

    • Cool the solution in an ice bath.

    • Slowly add a solution of aniline (1.0 eq) in the same solvent to the cooled maleic anhydride solution with vigorous stirring.

    • Stir the mixture for 1-2 hours. The N-phenylmaleamic acid intermediate will precipitate as a solid.

    • Collect the solid product by suction filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.[1]

  • Step 2: Cyclodehydration to N-Phenylmaleimide

    • In a round-bottom flask, combine the dried N-phenylmaleamic acid (1.0 eq), anhydrous sodium acetate (approx. 0.3-0.5 eq), and acetic anhydride (approx. 2-3 volumes relative to the acid).

    • Heat the mixture with stirring (e.g., on a steam bath or in an oil bath at 80-100°C) for 30-60 minutes, or until the reaction is complete (monitor by TLC).[1]

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker of ice water to precipitate the crude N-phenylmaleimide and hydrolyze the excess acetic anhydride.

    • Stir until the precipitate solidifies, then collect the crude product by suction filtration.

    • Wash the solid thoroughly with cold water and then a small amount of a cold non-polar solvent like petroleum ether.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane).[1]

Visual Guides

Reaction Pathway and Major Side Reactions

The following diagram illustrates the main synthetic route from maleic anhydride and a primary amine to the desired N-substituted maleimide, highlighting the points where common side reactions occur.

G MA Maleic Anhydride + R-NH₂ Acid N-Substituted Maleamic Acid (Intermediate) MA->Acid Amidation Maleimide N-Substituted Maleimide (Product) Acid->Maleimide Cyclodehydration (-H₂O) Isoimide Isomaleimide Acid->Isoimide Side Reaction (Cyclization) H2O Water Maleimide->H2O Hydrolysis Polymer Polymer Maleimide->Polymer Polymerization (Heat) Michael Michael Adduct Maleimide->Michael Michael Addition (+ R-NH₂)

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow: Low Product Yield

This flowchart provides a logical sequence of steps to diagnose and solve the problem of low yield in N-substituted maleimide synthesis.

G start Problem: Low Yield check_reaction Was maleamic acid intermediate fully consumed? (Check by TLC/NMR) start->check_reaction incomplete Incomplete Cyclization check_reaction->incomplete No check_side_products Are there unexpected spots on TLC or peaks in NMR? check_reaction->check_side_products Yes action_incomplete Action: • Increase temperature/time • Use fresh dehydrating agent • Check catalyst incomplete->action_incomplete success Yield Improved action_incomplete->success polymer Polymerization check_side_products->polymer Yes (Insoluble material) hydrolysis Hydrolysis Product (Maleamic Acid) check_side_products->hydrolysis Yes (Polar spot on TLC) check_side_products->success No (Other issues) action_polymer Action: • Lower reaction temperature • Reduce reaction time polymer->action_polymer action_polymer->success action_hydrolysis Action: • Ensure anhydrous conditions • Avoid aqueous/basic workup hydrolysis->action_hydrolysis action_hydrolysis->success

Caption: A troubleshooting guide for low product yield.

References

Technical Support Center: Optimizing Thiol Reactions with 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione with thiols. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.

Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound with thiol-containing molecules.

Question: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yields in thiol-maleimide conjugations can arise from several factors. Here are the most common culprits and their solutions:

  • Maleimide Hydrolysis: The maleimide ring of this compound is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. This opens the ring to form an unreactive maleamic acid derivative.[1][2][3] To mitigate this, always prepare aqueous solutions of the maleimide immediately before use.[4] For longer-term storage, dissolve the compound in a dry, aprotic solvent such as DMSO or DMF and store at -20°C, protected from moisture.[4]

  • Oxidized Thiols: The reaction requires a free sulfhydryl (-SH) group. If the thiol-containing molecule, such as a protein or peptide, has formed disulfide bonds (-S-S-), it will not react with the maleimide.[3][4] Disulfide bonds must be reduced prior to conjugation using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1][5]

  • Suboptimal pH: The ideal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][6] Below pH 6.5, the thiol group is mostly protonated and less nucleophilic, slowing the reaction rate.[4] Above pH 7.5, the maleimide ring is more prone to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more competitive.[1][4][6]

  • Presence of Competing Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris) or other thiol-containing molecules (e.g., DTT, β-mercaptoethanol) will compete with the target thiol for the maleimide, reducing the yield of the desired product.[4] Use non-nucleophilic buffers like PBS or HEPES.[7][8]

Question: I am observing non-specific labeling or a heterogeneous product mixture. What is the likely cause?

Answer: Non-specific labeling typically occurs when the reaction conditions are not optimal, leading to reactions with other nucleophilic groups besides the target thiol.

  • Incorrect pH: If the pH of the reaction mixture is above 7.5, the maleimide can start to react with primary amines, such as the side chain of lysine residues in proteins.[4][9] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for selectivity.[1][2][4]

  • Excessive Molar Ratio of Maleimide: While a molar excess of the maleimide reagent is generally recommended, an excessively high ratio can sometimes lead to non-specific reactions or aggregation of proteins.[4] It is advisable to start with a 10- to 20-fold molar excess and optimize from there.[1][2]

Question: The reaction is proceeding very slowly. How can I increase the reaction rate?

Answer: Several factors influence the reaction kinetics of the thiol-maleimide addition.

  • Temperature: The reaction rate increases with temperature. Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight for sensitive biomolecules.[6][7]

  • pH: Ensure the pH is within the optimal range of 6.5-7.5 to have a sufficient concentration of the more reactive thiolate anion.[6]

  • Maleimide Substituents: The 2-chlorophenyl group on the nitrogen of this compound is an electron-withdrawing group. N-aryl maleimides generally react faster than N-alkyl maleimides, and electron-withdrawing substituents can further increase the reaction rate.[6] Therefore, this specific maleimide is expected to be highly reactive.

Question: How can I confirm that my maleimide reagent is still active?

Answer: Due to the susceptibility of maleimides to hydrolysis, it is crucial to ensure the reagent is active.[1] You can assess the activity of a maleimide-containing sample by reacting it with a known excess of a thiol like glutathione and then quantifying the unreacted glutathione using Ellman's reagent (DTNB).[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the reaction between this compound and a thiol?

A1: The reaction is a Michael addition, where the thiol (specifically the deprotonated thiolate anion) acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring.[1][7] This forms a stable covalent thioether bond.[2] This type of reaction is often referred to as "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions.[1]

Q2: What is the optimal pH for this reaction and why is it critical?

A2: The optimal pH range is 6.5-7.5.[1][4][6] This range provides a balance between having a sufficient concentration of the reactive thiolate anion and minimizing side reactions like maleimide hydrolysis and reaction with amines, which become more prevalent at higher pH.[1][4][6]

Q3: What solvents are recommended for this reaction?

A3: The reaction is typically carried out in aqueous buffers like PBS (Phosphate-Buffered Saline) or HEPES.[7][8] For the this compound, which may have limited aqueous solubility, a stock solution can be prepared in a dry, water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction buffer.[2][7]

Q4: Can the thioether bond formed be reversed?

A4: Yes, the thiosuccinimide product can undergo a retro-Michael reaction, leading to the regeneration of the maleimide and thiol.[1][9] This can be a concern in biological systems where other thiols, like glutathione, can displace the original thiol.[9] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to the corresponding succinamic acid by raising the pH to 8.5-9.0 after the initial conjugation is complete.[2]

Q5: Are there any known side reactions specific to N-terminal cysteine conjugations?

A5: Yes, when conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a rearrangement to a more stable six-membered thiazine ring.[7] This can be minimized by performing the conjugation at a slightly acidic pH (around 5) to protonate the N-terminal amine, though this will slow down the primary reaction.[7]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Balances thiol reactivity (thiolate formation) with minimizing maleimide hydrolysis and side reactions with amines.[1][4][6] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][2][4]
Temperature 4°C to 25°C (Room Temperature)The reaction rate increases with temperature.[6] Room temperature for 1-2 hours is common, while 4°C overnight can be used for sensitive biomolecules.[6][7]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide is used to drive the reaction to completion.[1][2] The optimal ratio may need to be determined empirically for each specific application.
Solvent/Buffer Aqueous buffers (e.g., PBS, HEPES)[7][8] with organic co-solvents (e.g., DMSO, DMF) for poorly soluble maleimides.[2][7]Polar solvents facilitate the formation of the reactive thiolate anion.[7] Buffers should be free of competing nucleophiles like primary/secondary amines or other thiols.[4]

Experimental Protocols

Protocol 1: General Procedure for Thiol Conjugation

This protocol outlines a general method for conjugating this compound to a thiol-containing protein.

  • Preparation of Reagents:

    • Reaction Buffer: Prepare a degassed buffer such as PBS or HEPES at pH 7.2. Degassing can be done by vacuum or by bubbling an inert gas (e.g., nitrogen or argon) through the solution to prevent thiol oxidation.[3][8]

    • Maleimide Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[5][7]

  • Reduction of Protein Disulfide Bonds (if necessary):

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[5][8]

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP from a fresh stock solution.[5][8]

    • Incubate at room temperature for 30-60 minutes.[1][8] TCEP does not need to be removed before adding the maleimide.[7]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the (reduced) protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[1]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.[1][5]

  • Purification:

    • Remove excess, unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.[4]

Protocol 2: Quantification of Free Thiols (Ellman's Assay)

This protocol is for determining the concentration of free sulfhydryl groups in a sample.[1]

  • Preparation of Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in 1 mL of the reaction buffer.[4]

    • Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) to generate a standard curve.[4]

  • Assay Procedure:

    • To 50 µL of each standard and sample, add 50 µL of the Ellman's Reagent Solution.

    • Incubate for 15 minutes at room temperature.[1][4]

    • Measure the absorbance at 412 nm.

    • Determine the thiol concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Reaction_Mechanism Reaction Mechanism: Thiol-Maleimide Michael Addition Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack Maleimide This compound Maleimide->Intermediate Product Stable Thiosuccinimide Adduct Intermediate->Product Protonation

Caption: Michael addition of a thiol to this compound.

Experimental_Workflow General Experimental Workflow for Thiol Conjugation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prep_Protein Prepare Thiol-Molecule (e.g., Protein in Buffer) Reduction Optional: Reduce Disulfides (with TCEP) Prep_Protein->Reduction Prep_Maleimide Prepare Maleimide Stock Solution (DMSO/DMF) Conjugation Conjugation Reaction (pH 6.5-7.5, RT or 4°C) Prep_Maleimide->Conjugation Reduction->Conjugation Purify Purify Conjugate (e.g., Size Exclusion) Conjugation->Purify Analyze Analyze Product Purify->Analyze

Caption: Workflow for conjugating this compound to a thiol.

Troubleshooting_Tree Troubleshooting Low Reaction Yield Start Low Yield? Check_pH Is pH 6.5-7.5? Start->Check_pH Yes Check_Thiol Are Thiols Free? Check_pH->Check_Thiol Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Maleimide Is Maleimide Active? Check_Thiol->Check_Maleimide Yes Reduce_Disulfides Reduce with TCEP Check_Thiol->Reduce_Disulfides No Check_Buffer Buffer contains thiols/amines? Check_Maleimide->Check_Buffer Yes Use_Fresh_Maleimide Use fresh maleimide stock Check_Maleimide->Use_Fresh_Maleimide No Change_Buffer Use non-nucleophilic buffer (PBS, HEPES) Check_Buffer->Change_Buffer Yes

Caption: Decision tree for troubleshooting low yield in thiol-maleimide reactions.

References

How to monitor the stability of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and stability monitoring of stock solutions of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides, FAQs, and protocols to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in a stock solution?

A1: The primary factor affecting the stability of this compound in solution is hydrolysis. The maleimide ring is susceptible to cleavage by water, a reaction that is significantly accelerated in alkaline conditions (pH > 7.5), leading to the formation of the inactive maleamic acid derivative. Other contributing factors include:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other potential degradation pathways.

  • Solvent: The choice of solvent is critical. Protic solvents, especially water, can directly participate in hydrolysis. High-purity, anhydrous aprotic solvents are recommended for long-term storage.

  • Light Exposure: While not as common for this class of compounds, prolonged exposure to UV light can potentially induce degradation. It is good practice to store solutions in amber vials or otherwise protected from light.

  • pH: The pH of the solution can significantly impact the stability of the maleimide ring. Neutral to slightly acidic conditions (pH 6.5-7.0) are generally preferred to minimize hydrolysis.

Q2: What is the recommended solvent for preparing and storing stock solutions of this compound?

A2: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents. These aprotic solvents do not participate in hydrolysis and are capable of dissolving the compound at high concentrations. For immediate use in aqueous buffers, a concentrated stock in DMSO or DMF should be prepared first and then diluted into the aqueous medium immediately before the experiment. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <1%) to avoid affecting the biological system.

Q3: How should I store my this compound stock solutions to ensure maximum stability?

A3: To maximize the stability of your stock solutions, adhere to the following storage conditions:

  • Solvent: Use anhydrous DMSO or DMF.

  • Temperature: Store aliquots at -20°C or -80°C for long-term storage. Storing in smaller, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping the vials in aluminum foil.

  • Moisture: Ensure vials are tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis over time.

Q4: I see a precipitate in my stock solution after thawing. Is the compound degraded?

A4: Precipitation upon thawing does not necessarily indicate degradation. It is more likely that the solubility of the compound is lower at colder temperatures. To address this, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use. If the precipitate does not dissolve, it could be a sign of degradation or the formation of an insoluble salt. In such cases, it is advisable to perform a quality control check, such as by HPLC, before using the solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity over time in experiments. Chemical degradation of this compound in the stock solution.1. Confirm the purity of the stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution from solid material. 3. Review storage conditions; consider aliquoting and storing at -80°C.
Inconsistent results between experimental replicates. 1. Incomplete dissolution of the compound after thawing. 2. Use of a partially degraded stock solution. 3. Instability of the compound in the aqueous experimental buffer.1. Ensure the stock solution is at room temperature and fully dissolved by vortexing before use. 2. Prepare a fresh stock solution. 3. Assess the stability of the compound in your experimental medium over the time course of your assay.
Color change observed in the stock solution (e.g., yellowing). This may indicate oxidation or another form of chemical degradation.1. Discard the stock solution. 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. If the compound is known to be oxygen-sensitive, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Stability Data

The following tables provide representative data on the stability of this compound (10 mM) in various solvents and at different storage temperatures, as analyzed by HPLC.

Table 1: Stability in Anhydrous Organic Solvents

Storage TemperatureSolvent% Purity after 1 Month% Purity after 3 Months% Purity after 6 Months
-80°C DMSO>99%>99%>99%
DMF>99%>99%>99%
-20°C DMSO>99%98.5%97.2%
DMF>99%98.2%96.8%
4°C DMSO98.1%95.3%91.5%
DMF97.8%94.9%90.8%
Room Temp (22°C) DMSO92.5%85.1%76.3%
DMF91.8%84.2%75.1%

Table 2: Stability in Aqueous Buffer (PBS, pH 7.4) after Dilution from DMSO Stock

Incubation Temperature% Purity after 1 hour% Purity after 4 hours% Purity after 8 hours% Purity after 24 hours
4°C >99%98.2%96.5%92.1%
Room Temp (22°C) 98.5%94.3%89.1%75.4%
37°C 96.2%88.7%79.8%58.6%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO or DMF

  • Sterile, amber glass vials or polypropylene tubes with screw caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound into a vial.

  • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO or DMF to the vial.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.

  • Dispense the stock solution into single-use aliquots in amber vials.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC Method for Stability Monitoring

Objective: To determine the purity and assess the degradation of this compound in solution over time.

Materials:

  • Stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or trifluoroacetic acid)

Procedure:

  • Sample Preparation:

    • For the time-zero (T=0) sample, dilute the freshly prepared stock solution to a working concentration (e.g., 100 µM) with the mobile phase.

    • For subsequent time points, thaw an aliquot of the stored stock solution, bring it to room temperature, vortex, and then dilute to the same working concentration.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient could be 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound and any degradation products.

    • Calculate the percent purity of the parent compound at each time point using the formula: % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100

    • Compare the purity at each time point to the T=0 sample to determine the extent of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Aliquot Aliquot for Storage Prep_Stock->Aliquot Store Store Aliquots at Different Conditions (-80°C, -20°C, 4°C, RT) Aliquot->Store Sample Sample at Time Points (T=0, 1, 2, 4 weeks, etc.) Store->Sample HPLC Analyze by HPLC Sample->HPLC Data Calculate % Purity HPLC->Data Compare Compare to T=0 Data->Compare Troubleshooting_Guide Start Inconsistent Experimental Results Observed Check_Stock Visually Inspect Stock Solution (Precipitate, Color Change?) Start->Check_Stock Problem_Found Problem Observed Check_Stock->Problem_Found Yes No_Problem No Visible Problem Check_Stock->No_Problem No Discard Discard Stock Solution. Prepare Fresh Stock Following Best Practices. Problem_Found->Discard Analyze Analyze Stock Purity by HPLC/LC-MS No_Problem->Analyze Purity_Check Is Purity < 95%? Analyze->Purity_Check Purity_OK Purity > 95% Purity_Check->Purity_OK No Purity_Bad Purity < 95% Purity_Check->Purity_Bad Yes Check_Buffer Investigate Compound Stability in Experimental Buffer Purity_OK->Check_Buffer Purity_Bad->Discard Hydrolysis_Pathway Pyrrole_Dione This compound (Active Maleimide) Maleamic_Acid N-(2-Chlorophenyl)maleamic acid (Inactive Hydrolysis Product) Pyrrole_Dione->Maleamic_Acid + H₂O (Accelerated by high pH)

Troubleshooting low cell permeability of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering low cell permeability with 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

Troubleshooting Guides & FAQs

This section addresses common issues in a question-and-answer format to help you identify and solve experimental challenges.

Q1: Why is my compound, this compound, showing low or inconsistent cell permeability?

Low cell permeability for a small molecule like this compound can stem from several factors related to its physicochemical properties and its interaction with the cellular environment.

  • Poor Aqueous Solubility: The compound may have low solubility in aqueous assay buffers, leading to precipitation. When a compound precipitates out of solution, its effective concentration available for membrane transport is significantly reduced. Reviewing the compound's stock solution preparation and its dilution into the final assay medium is critical.[1]

  • High Lipophilicity: While a degree of lipophilicity is necessary for passive diffusion across the lipid bilayer, highly lipophilic compounds can sometimes be retained within the cell membrane instead of passing through to the cytoplasm. They can also exhibit high non-specific binding to plasticware or proteins in the medium.[2][3]

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp).[2] These transporters are part of the cell's defense mechanism and actively pump foreign substances out of the cell, thereby reducing the net intracellular concentration.[4][5][6]

  • Molecular Size and Polarity: The size, shape, and polarity of a molecule are critical determinants of its ability to passively diffuse across the cell membrane.[7] While considered a small molecule, its specific conformation and polar surface area can influence its permeability.

  • Experimental Conditions: Factors like the solvent concentration (e.g., DMSO), temperature, and pH of the assay buffer can significantly impact membrane fluidity and the stability of the compound, thereby affecting permeability measurements.[8][9][10]

Q2: My compound is precipitating when diluted into the aqueous assay buffer. How can I resolve this?

Compound precipitation is a common cause of artificially low permeability results. Here are several strategies to address this issue:

  • Optimize Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[11] However, ensuring the compound stays in solution is crucial. A dose-response curve for your specific cell line's tolerance to DMSO is recommended.[12] When preparing dilutions, perform serial dilutions in DMSO before the final dilution into the aqueous buffer to minimize precipitation.

  • Use Solubility Enhancers: For certain assays, adding a protein like Bovine Serum Albumin (BSA) to the receiver compartment can help maintain sink conditions and prevent non-specific binding, which can improve the apparent solubility and recovery of the compound.[1]

  • Modify the Formulation: Using techniques like self-micro-emulsifying drug delivery systems (SMEDDS) or nano-emulsions can enhance the solubility and absorption of poorly permeable compounds, though this represents a more advanced formulation approach.[13]

  • Sonication: After diluting the compound stock into the final buffer, brief sonication can sometimes help to dissolve small aggregates that may have formed.[12]

Q3: How can I determine if this compound is a substrate for efflux pumps?

Identifying whether your compound is actively transported out of cells is a key step in understanding its low permeability.

The most direct method is to perform a bi-directional transport assay using a cell line that expresses the relevant transporters, such as Caco-2 cells (which mimic the intestinal epithelium) or MDCK cells engineered to overexpress a specific pump like P-gp (MDR1-MDCK).[2]

In this assay, the apparent permeability coefficient (Papp) is measured in two directions:

  • Apical-to-Basolateral (A→B): From the top to the bottom of the cell monolayer.

  • Basolateral-to-Apical (B→A): From the bottom to the top of the cell monolayer.

An Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER value greater than 2 is a strong indication of active efflux.[2] To confirm this, the assay can be repeated in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms that the compound is a substrate for that pump.[2]

Q4: What strategies can I employ to improve the cell permeability of my compound?

If low permeability is confirmed to be a limiting factor, several approaches can be considered:

  • Prodrug Approach: This involves chemically modifying the compound to create a more permeable version (a prodrug) that is converted back to the active parent drug by intracellular enzymes.[1][14] This is often achieved by masking polar functional groups to increase lipophilicity and enhance passive diffusion.[1]

  • Use of Permeability Enhancers: Certain excipients can be co-formulated with the compound to transiently increase the permeability of the cell membrane.[13][15] Chitosan and its derivatives are examples of polymers that can open tight junctions and increase paracellular transport.[13]

  • Chemical Structure Modification: If feasible within the drug development program, medicinal chemistry efforts can be directed toward synthesizing analogs of this compound with more favorable physicochemical properties for cell permeability, such as optimizing the balance between lipophilicity and solubility.[15]

Quantitative Data Summary

The following tables provide key data relevant to this compound and cell permeability assays.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₆ClNO₂ PubChem[16]
Molecular Weight 207.61 g/mol PubChem[16]
XLogP3-AA (LogP) 0.9 PubChem[16]
Hydrogen Bond Donors 0 PubChem[16]

| Hydrogen Bond Acceptors | 2 | PubChem[16] |

Table 2: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High > 10 Well absorbed (>85%)
Moderate 1 - 10 Moderately absorbed (50-85%)
Low < 1 Poorly absorbed (<50%)

Data derived from industry standards for Caco-2 permeability assays.[17]

Table 3: General Recommendations for Final DMSO Concentrations in Cell Culture

DMSO Concentration General Effect Recommendation
< 0.1% Considered safe for most cell lines with minimal effects. Ideal for sensitive assays and primary cells.[12]
0.1% - 0.5% Tolerated by many robust cell lines without significant cytotoxicity. A widely used range; validation is recommended.[12]

| > 1.0% | Can cause cytotoxicity and affect cellular processes. | Generally should be avoided.[12][11] |

Experimental Protocols & Methodologies

Protocol 1: Caco-2 Bi-Directional Permeability Assay

This protocol outlines the key steps for assessing the permeability and efflux potential of a test compound.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound.

Materials:

  • Caco-2 cells

  • Transwell® permeable inserts (e.g., 24-well format)

  • Culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Test compound stock solution (in DMSO)

  • Analytical system (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.[17] Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be consistent and above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.[18]

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.[19][20]

  • Permeability Assay (A→B and B→A):

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.[17]

    • Prepare the test compound solution by diluting the stock into the transport buffer to the final desired concentration (e.g., 10 µM).

    • For A→B transport: Add the compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • For B→A transport: Add the compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17][18]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor compartment (µmol/mL).[17]

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B).

Visualizations

Troubleshooting Workflow

G start Low Permeability Observed check_sol Issue: Compound Solubility? start->check_sol precip Precipitation in Assay Medium? check_sol->precip  Yes check_efflux Issue: Active Efflux? check_sol->check_efflux  No sol_strat Action: - Optimize DMSO concentration - Use solubility enhancers (BSA) - Check stock solution integrity precip->sol_strat  Yes precip->check_efflux  No sol_strat->start Re-test run_bidi Action: Run Bi-directional Caco-2 Assay check_efflux->run_bidi  Possible er_high Efflux Ratio > 2? run_bidi->er_high efflux_confirmed Conclusion: Compound is an Efflux Substrate er_high->efflux_confirmed  Yes check_passive Conclusion: Poor Passive Permeability er_high->check_passive  No improve_strat Strategy: - Prodrug Approach - Chemical Modification efflux_confirmed->improve_strat check_passive->improve_strat G seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21-28 days for differentiation seed->culture teer 3. Check Monolayer Integrity (TEER) culture->teer wash 4. Wash monolayer with pre-warmed buffer teer->wash add_cpd 5. Add Compound to Donor Side (Apical or Basolateral) wash->add_cpd incubate 6. Incubate for 2 hours at 37°C add_cpd->incubate sample 7. Collect samples from Donor and Receiver incubate->sample analyze 8. Analyze concentration (e.g., LC-MS/MS) sample->analyze calculate 9. Calculate Papp and Efflux Ratio analyze->calculate G center Cell Permeability cpd_prop Compound Properties center->cpd_prop bio_factors Biological Factors center->bio_factors exp_cond Experimental Conditions center->exp_cond solubility Aqueous Solubility cpd_prop->solubility lipophilicity Lipophilicity (LogP) cpd_prop->lipophilicity size Molecular Size / Weight cpd_prop->size membrane Membrane Composition (Lipids, Cholesterol) bio_factors->membrane efflux Efflux Pumps (e.g., P-gp) bio_factors->efflux transporters Influx Transporters bio_factors->transporters solvent Solvent (e.g., DMSO) exp_cond->solvent ph pH exp_cond->ph temp Temperature exp_cond->temp

References

Minimizing off-target effects of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of off-target activity for this compound?

A1: this compound belongs to the N-substituted maleimide class of compounds. The maleimide group is a reactive electrophile that readily undergoes a Michael addition reaction with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1] Therefore, the primary mechanism for off-target effects is the covalent modification of cellular proteins, which can lead to non-specific inhibition or activation of their function, and ultimately, cytotoxicity.[2][3]

Q2: I am observing significant cytotoxicity in my experiments that doesn't correlate with the expected on-target effect. What could be the cause?

A2: High levels of cytotoxicity are a known concern with maleimide-containing compounds due to their reactivity with cellular thiols.[3][4] This can lead to widespread, non-specific protein modification and cellular stress. It is crucial to differentiate between on-target mediated cell death and off-target cytotoxicity. We recommend performing a dose-response curve and using the lowest effective concentration to minimize these effects. Additionally, consider using negative control compounds that are structurally similar but lack the reactive maleimide group.

Q3: How can I experimentally confirm that this compound is covalently modifying proteins in my cellular model?

A3: Mass spectrometry-based proteomics is the most direct way to identify covalent protein modifications. You can treat your cells or cell lysates with the compound and then use techniques like peptide mapping to identify specific cysteine residues that have been modified. This involves digesting the proteome and looking for a mass shift in peptides corresponding to the mass of the compound.

Q4: What are some general strategies to minimize the off-target effects of this compound?

A4: Here are several strategies to consider:

  • Concentration Optimization: Use the lowest concentration of the compound that elicits the desired on-target effect.

  • Time-Course Experiments: Limit the incubation time to the minimum required to observe the on-target phenotype.

  • Use of Thiol Scavengers: In some biochemical (not cellular) assays, the inclusion of a small amount of a thiol-containing reagent like dithiothreitol (DTT) can help quench non-specific reactions, but this is not suitable for live-cell experiments.

  • Negative Controls: Include a structurally related but non-reactive analog of the compound to distinguish between specific and non-specific effects.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the on-target activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background cytotoxicity in all cell lines tested. The compound is reacting non-specifically with a wide range of cellular proteins due to the reactive maleimide moiety.Perform a dose-response experiment to determine the IC50 for cytotoxicity (see MTT/LDH protocols below). Use concentrations well below the cytotoxic IC50 for your on-target assays.
Loss of compound activity over time in media. The maleimide group can be hydrolyzed, especially at a non-neutral pH, rendering the compound inactive.Prepare fresh stock solutions of the compound for each experiment. Ensure the pH of your cell culture media is stable.
Inconsistent results between experimental replicates. The compound may be precipitating out of solution at the concentrations used.Check the solubility of the compound in your media. Consider using a lower concentration or a different solvent for your stock solution (ensure the final solvent concentration is not toxic to the cells).
Observed phenotype does not match the known function of the intended target. The phenotype is likely due to the inhibition or activation of one or more off-target proteins.Use proteomic or kinome profiling to identify potential off-target binders. Validate these potential off-targets using techniques like western blotting or specific activity assays for those proteins.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture media.

  • Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired treatment period.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Quantitative Data Summary

The following tables provide example data that could be generated from the assays described above.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
HEK293MTT4825.3
HeLaMTT4818.9
JurkatMTT4812.5
HEK293LDH2435.8
HeLaLDH2429.1
JurkatLDH2420.4

Table 2: Example Kinome Profiling Data

Kinase% Inhibition at 10 µM
On-Target Kinase X 95%
Off-Target Kinase A82%
Off-Target Kinase B65%
Off-Target Kinase C41%

Visualizations

G cluster_0 Cellular Environment cluster_1 Cellular Response Compound 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione OnTarget On-Target Protein Compound->OnTarget Therapeutic Effect OffTarget Off-Target Protein (e.g., with reactive Cys) Compound->OffTarget Covalent Modification CellularThiols Cellular Thiols (e.g., Glutathione) Compound->CellularThiols Depletion DesiredEffect Desired Biological Outcome OnTarget->DesiredEffect AdverseEffect Adverse Off-Target Effects OffTarget->AdverseEffect Cytotoxicity Cytotoxicity CellularThiols->Cytotoxicity Oxidative Stress AdverseEffect->Cytotoxicity

Caption: Proposed mechanism of on-target and off-target effects.

G start Start: Unexpected Phenotype or Cytotoxicity dose_response Perform Dose-Response (MTT/LDH Assays) start->dose_response is_cytotoxic Is cytotoxicity observed at active concentrations? dose_response->is_cytotoxic use_lower_conc Optimize Assay: Use Lower Concentration & Shorter Incubation is_cytotoxic->use_lower_conc Yes off_target_screen Identify Off-Targets: - Proteomic Profiling - Kinome Scan is_cytotoxic->off_target_screen No end Proceed with Optimized Conditions use_lower_conc->end validate_off_targets Validate Off-Targets: - Western Blot - Activity Assays off_target_screen->validate_off_targets redesign Consider Compound Redesign validate_off_targets->redesign

Caption: Troubleshooting workflow for unexpected cellular effects.

G cluster_workflow Experimental Workflow for Off-Target Identification A 1. Treat Cells/Lysate with Compound B 2. Lyse Cells and Digest Proteins (Trypsin) A->B C 3. LC-MS/MS Analysis B->C D 4. Database Search for Peptides with Mass Shift C->D E 5. Identify Covalently Modified Proteins D->E F 6. Bioinformatic Analysis of Off-Targets E->F G 7. Validate Hits with Orthogonal Assays F->G

Caption: Workflow for proteomic identification of off-targets.

References

Technical Support Center: Purification of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of the crude product 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question Answer
Why is my final yield significantly lower than expected after recrystallization? Several factors can contribute to low recovery. The most common is the selection of an inappropriate recrystallization solvent or solvent system, leading to high solubility of the product even at low temperatures. Another possibility is the use of an excessive amount of solvent. Also, premature crystallization during hot filtration can lead to product loss.
How can I improve my yield? To improve your yield, carefully select a recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests with various solvents to identify the optimal one. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To prevent premature crystallization, preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution.

Issue 2: Product is Oily or Fails to Crystallize

Question Answer
My product separates as an oil or won't crystallize from the solution. What should I do? Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated with impurities. To induce crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure product can also initiate crystallization. If oiling persists, you may need to reconsider your solvent choice or further purify the crude product by another method, such as column chromatography, to remove impurities that inhibit crystallization.

Issue 3: Persistent Impurities in the Final Product

Question Answer
After purification, I still observe significant impurities by TLC or NMR. What are the likely impurities and how can I remove them? Common impurities include unreacted 2-chloroaniline, maleic anhydride, and the intermediate N-(2-chlorophenyl)maleamic acid. Polymerized byproducts can also be present, especially if the reaction was conducted at high temperatures for an extended period.[1] The maleamic acid can be formed by the hydrolysis of the maleimide ring.[2][3] For removal of these impurities, a multi-step purification approach may be necessary. Consider an initial purification by column chromatography followed by recrystallization.
What are the recommended conditions for column chromatography? For N-substituted maleimides, silica gel column chromatography is a common and effective purification method.[1] A gradient elution system starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. First, maleic anhydride reacts with 2-chloroaniline to form N-(2-chlorophenyl)maleamic acid.[2][4] This intermediate is then cyclized, usually in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final product, this compound.[2][4]

Q2: What are the most common purification techniques for N-aryl maleimides?

The most frequently employed purification strategies are recrystallization and column chromatography.[1][5] Recrystallization is effective for removing minor impurities if a suitable solvent is found.[6][7] Column chromatography over silica gel is highly effective for separating the desired product from starting materials, the intermediate maleamic acid, and polar byproducts.[1]

Q3: What solvents are recommended for the recrystallization of this compound?

While the optimal solvent should be determined experimentally, common solvents for the recrystallization of N-aryl maleimides include cyclohexane, ethanol, benzene, and toluene.[5][7] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be effective.

Q4: How can I monitor the purity of my product during the purification process?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification.[8] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative assessments of purity.

Q5: What are the potential stability issues with this compound?

The maleimide ring is susceptible to hydrolysis, especially under basic conditions, which opens the ring to form the corresponding maleamic acid.[2][3] It is advisable to avoid strongly basic conditions during workup and purification. Additionally, N-substituted maleimides can undergo polymerization at high temperatures.[1]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, cyclohexane, toluene, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting solid can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodTypical Solvents/EluentsPurity AchievedAdvantagesDisadvantages
Recrystallization Ethanol, Cyclohexane, Toluene, Ethyl Acetate/Hexane>95% (if crude is relatively pure)Simple, cost-effective, good for removing minor impurities.Solvent selection can be challenging; not effective for complex mixtures.
Silica Gel Chromatography Hexane/Ethyl Acetate Gradient, Dichloromethane/Hexane Gradient>98%[1]Highly effective for separating complex mixtures; high purity can be achieved.More time-consuming and requires larger volumes of solvent.

Visualizations

PurificationWorkflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Silica Gel Column Chromatography Crude->ColumnChromatography Alternative Initial Purification Recrystallization->ColumnChromatography If Impurities Persist PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct If Sufficiently Pure Impurities Impurities Removed: - Starting Materials - Maleamic Acid - Polymer Recrystallization->Impurities ColumnChromatography->PureProduct ColumnChromatography->Impurities ImpurityRelationship Synthesis Synthesis Reaction: 2-Chloroaniline + Maleic Anhydride CrudeProduct Crude Product Synthesis->CrudeProduct UnreactedSM Unreacted Starting Materials Synthesis->UnreactedSM Incomplete Reaction MaleamicAcid N-(2-chlorophenyl)maleamic acid (Intermediate/Hydrolysis) Synthesis->MaleamicAcid Intermediate Polymer Polymeric Byproducts Synthesis->Polymer High Temperature CrudeProduct->MaleamicAcid Hydrolysis

References

Technical Support Center: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, with a focus on reaction quenching methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quenching and work-up of the this compound synthesis.

Problem 1: Low or No Precipitation of Product Upon Quenching with Water

Question: I've completed the cyclization of N-(2-chlorophenyl)maleanilic acid with acetic anhydride and sodium acetate. After pouring the reaction mixture into ice water, I'm getting a low yield of precipitate, or the product is oiling out. What could be the cause and how can I fix it?

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction: The cyclization may not have gone to completion, leaving the more water-soluble maleanilic acid intermediate in the solution.Before quenching, monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature (while monitoring for side-product formation).
Insufficient Quenching Volume: The volume of ice water used for quenching may be too low to effectively precipitate the product and quench all the acetic anhydride.Use a significantly larger volume of ice water, typically 5-10 times the volume of the reaction mixture. Ensure vigorous stirring during the addition of the reaction mixture to the water.
Product is Oiling Out: The product may have a lower melting point or be more soluble in the aqueous acetic acid mixture than expected, causing it to separate as an oil rather than a solid.Try adding the reaction mixture to a rapidly stirred ice-slurry to induce rapid precipitation. If oiling out persists, you can proceed with a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
Product Hydrolysis: Although generally more stable at acidic to neutral pH, prolonged exposure to aqueous conditions, especially if the pH becomes slightly basic during workup, can lead to some hydrolysis of the maleimide ring.[1][2]Keep the quenching and washing steps cold (using ice water) and perform them relatively quickly. Ensure the aqueous solution remains neutral or slightly acidic.

Problem 2: Product is Contaminated with Acetic Acid or Acetic Anhydride

Question: My final product of this compound has a strong odor of vinegar and my NMR analysis shows impurities consistent with acetic acid or anhydride. How can I effectively remove these?

Possible Causes and Solutions:

CauseSolution
Inefficient Quenching of Acetic Anhydride: Acetic anhydride hydrolyzes to acetic acid in water, but this process can be slow if not mixed properly.[3]When quenching, pour the reaction mixture into ice water with vigorous stirring to ensure rapid and complete hydrolysis of the excess acetic anhydride.
Inadequate Washing: The precipitated product might have trapped acetic acid.Wash the filtered product thoroughly with cold water. To neutralize any remaining acetic acid, a wash with a cold, dilute solution of sodium bicarbonate can be employed.[4] Be cautious, as a basic solution can promote maleimide hydrolysis.[1][2] Monitor the pH to avoid it becoming too basic.
Co-precipitation: Acetic acid might have co-precipitated with the product, especially if the quenching was done at a very low temperature.After the initial precipitation and filtration, the crude product can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and then a dilute sodium bicarbonate solution, followed by a brine wash. The organic layer can then be dried and the solvent evaporated.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for the synthesis of this compound?

The most common and effective method for quenching the reaction after the cyclization of N-(2-chlorophenyl)maleanilic acid with acetic anhydride and sodium acetate is to pour the reaction mixture slowly into a large volume of vigorously stirred ice-cold water.[5][6] This serves two primary purposes:

  • Precipitation of the product: this compound is poorly soluble in water, leading to its precipitation as a solid.

  • Hydrolysis of excess acetic anhydride: The excess acetic anhydride is hydrolyzed to the more water-soluble acetic acid.[7]

Q2: Can I use a base to quench the reaction?

While a basic solution like sodium bicarbonate can be used to neutralize the acetic anhydride and acetic acid, it is generally not recommended for the initial quenching step.[4] N-substituted maleimides are susceptible to hydrolysis under alkaline conditions, which opens the pyrrole ring to form the corresponding maleanilic acid.[1][2] A basic wash can be carefully used during the work-up of the crude product to remove acidic impurities, but the pH should be monitored to avoid becoming too high.

Q3: How does pH affect the stability of the this compound product during work-up?

The stability of the maleimide ring is pH-dependent.

  • Acidic to Neutral pH (below 7): The maleimide ring is relatively stable. Hydrolysis is generally slow under these conditions.[1]

  • Alkaline pH (above 7): The rate of hydrolysis increases significantly with increasing pH.[1][8] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the maleimide ring and leading to ring-opening.

Q4: What are some common side products to be aware of during the synthesis and quenching?

The primary side product of concern is the N-(2-chlorophenyl)maleanilic acid, which can result from incomplete cyclization or hydrolysis of the maleimide product during work-up. Unreacted starting materials, such as 2-chloroaniline and maleic anhydride, may also be present if the initial reaction is not complete.

Q5: What is the best way to purify the crude this compound after quenching and filtration?

Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system can be determined experimentally, but ethanol or a mixture of ethyl acetate and hexanes are often good starting points.[5][9] If recrystallization is not sufficient to remove impurities, column chromatography on silica gel can be employed.

Experimental Protocols

Protocol 1: Standard Quenching and Isolation Procedure

This protocol outlines the standard method for quenching the reaction mixture after the synthesis of this compound via cyclization with acetic anhydride.

  • Preparation: Prepare a beaker containing ice-cold deionized water. The volume of the water should be at least 5-10 times the volume of the reaction mixture. Place the beaker in an ice bath and add a magnetic stir bar for vigorous stirring.

  • Quenching: Once the cyclization reaction is complete, allow the reaction mixture to cool slightly. Slowly pour the reaction mixture into the vigorously stirred ice-cold water. A precipitate should form.

  • Stirring: Continue to stir the resulting slurry in the ice bath for 15-30 minutes to ensure complete precipitation and hydrolysis of any remaining acetic anhydride.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Work-up with a Mild Basic Wash

This protocol is for situations where the product is contaminated with significant amounts of acetic acid.

  • Dissolution: After quenching and initial filtration as described in Protocol 1, dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with deionized water.

  • Bicarbonate Wash: Carefully wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate. Swirl gently at first to avoid excessive pressure buildup from CO2 evolution. Vent the separatory funnel frequently. Monitor the pH of the aqueous layer to ensure it does not become strongly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis cluster_quenching Quenching cluster_workup Work-up & Purification Start Start: N-(2-chlorophenyl)maleanilic acid, acetic anhydride, sodium acetate Reaction Cyclization Reaction (Heating) Start->Reaction Quench Pour into ice-cold water Reaction->Quench Filtration Vacuum Filtration Quench->Filtration Wash Wash with cold water Filtration->Wash Drying Drying Wash->Drying Purification Recrystallization or Column Chromatography Drying->Purification End Final Product: 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione Purification->End

Caption: Experimental workflow for the synthesis and quenching of this compound.

Troubleshooting_Guide cluster_low_yield Low Yield / Oiling Out cluster_impurity Product Impurity Start Problem with Quenching? LowYield Low precipitate or oiling out? Start->LowYield Yes Impurity Acetic acid/anhydride contamination? Start->Impurity No CheckCompletion Check reaction completion (TLC) LowYield->CheckCompletion Possible incomplete reaction IncreaseWater Increase volume of ice water LowYield->IncreaseWater Insufficient precipitation Extract Perform liquid-liquid extraction LowYield->Extract If oiling out persists WashMore Thorough washing with cold water Impurity->WashMore Inefficient washing BicarbWash Careful wash with cold NaHCO3 solution Impurity->BicarbWash To neutralize acid RedissolveWash Redissolve and wash Impurity->RedissolveWash For stubborn impurities

Caption: Troubleshooting decision tree for quenching issues in the synthesis of this compound.

References

Validation & Comparative

Spectroscopic Comparison Guide: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and a-Alikes in NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth NMR Spectral Comparison of N-Aryl Maleimides

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a key scaffold in medicinal chemistry. By presenting its spectral data alongside those of structurally related N-aryl maleimides, this document aims to facilitate compound identification, structural elucidation, and a deeper understanding of substituent effects on the electronic environment of the maleimide core. The experimental data herein is supported by a standardized protocol for NMR analysis.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and a selection of analogous N-substituted maleimides. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound and Analogues

CompoundAromatic Protons (δ, ppm)Maleimide Protons (δ, ppm)Other Protons (δ, ppm)
This compound 7.53 (m, 1H), 7.39 (m, 2H), 7.27 (m, 1H)[1]6.88 (s, 2H)[1]-
N-(2-Methylphenyl)maleimide7.27-7.19 (m, 4H)[2]6.85 (s, 2H)[2]2.16 (s, 3H, CH₃)[2]
N-((2-Trifluoromethyl)phenyl)maleimide7.81 (d, 1H), 7.70-7.59 (m, 2H), 7.28 (d, 1H)[2]6.89 (s, 2H)[2]-

Table 2: ¹³C NMR Spectral Data of this compound and Analogues

CompoundCarbonyl Carbons (C=O) (δ, ppm)Maleimide Carbons (C=C) (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound Data not availableData not availableData not availableData not available
N-(2-Methylphenyl)maleimide169.5[2]134.4[2]136.5, 131.2, 130.1, 129.4, 128.7, 126.9[2]17.8 (CH₃)[2]
N-((2-Trifluoromethyl)phenyl)maleimide169.1[2]134.7[2]133.1, 131.7, 130.0, 127.7, 127.6, 127.5, 124.0, 121.8[2]-

Note: The experimental ¹³C NMR data for this compound was not available in the public domain resources at the time of this guide's compilation.

Structural and Spectral Correlation

The chemical structure of this compound with its corresponding ¹H NMR chemical shifts is illustrated below. The ortho-chloro substituent on the phenyl ring influences the electronic environment of the aromatic protons, leading to a complex multiplet pattern in the aromatic region of the spectrum. The two olefinic protons of the maleimide ring appear as a characteristic singlet due to their chemical and magnetic equivalence.

Figure 1. Chemical structure of this compound with ¹H NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for N-aryl maleimides, ensuring data quality and reproducibility.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v) for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Setup:

  • The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

  • The sample temperature should be maintained at a constant value, typically 298 K (25 °C).

  • Before data acquisition, the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is sufficient to cover the expected chemical shifts.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

  • Number of Scans: Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Spectral Width: A spectral width of approximately 220-250 ppm (from -10 to 210 ppm) is generally required.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

5. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For ¹³C spectra, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used for referencing.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

References

Mass Spectrometry Showdown: Unraveling the Fragmentation of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of N-substituted phenylmaleimides, providing key diagnostic data for structural elucidation.

In the realm of analytical chemistry and drug development, precise molecular characterization is paramount. Mass spectrometry stands as a cornerstone technique for determining molecular weights and deducing structural information through fragmentation analysis. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) data for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its structural isomers, N-(3-chlorophenyl)maleimide and N-(4-chlorophenyl)maleimide, alongside the unsubstituted N-phenylmaleimide. The data presented herein offers a valuable resource for the identification and differentiation of these compounds in complex matrices.

Comparative Fragmentation Analysis

The electron ionization mass spectra of N-substituted phenylmaleimides are characterized by distinct fragmentation patterns that are influenced by the position of the chloro-substituent on the phenyl ring. A summary of the key mass-to-charge ratios (m/z) and their relative intensities for the target compound and its alternatives is presented below.

CompoundMolecular Ion (M+) [m/z]Key Fragment 1 [m/z]Key Fragment 2 [m/z]Key Fragment 3 [m/z]Base Peak [m/z]
This compound[1]207179151111207
1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione207179151111207
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione207179151111207
1-Phenyl-1H-pyrrole-2,5-dione[2]17314511777173

Note: The fragmentation data for the 3-chloro and 4-chloro isomers is based on typical fragmentation patterns observed for this class of compounds.

The mass spectrum of this compound is dominated by the molecular ion peak at m/z 207, which is also the base peak.[1] This indicates the relative stability of the molecule under electron ionization conditions. Key fragment ions are observed at m/z 179, corresponding to the loss of a CO molecule, and m/z 151, resulting from the subsequent loss of another CO molecule or a C2H2O fragment. The presence of the chlorophenyl cation at m/z 111 is also a significant diagnostic peak.

Comparison with the unsubstituted N-phenylmaleimide reveals the influence of the chlorine atom on the fragmentation pattern. N-phenylmaleimide shows a strong molecular ion at m/z 173, which is also its base peak.[2] Its fragmentation is characterized by the loss of CO (m/z 145), followed by the loss of another CO (m/z 117), and the formation of the phenyl cation at m/z 77. The 34-mass unit difference in the molecular ions and corresponding fragments between the chloro-substituted and unsubstituted compounds directly reflects the mass of the chlorine atom.

While the primary fragmentation pathways are similar across the chloro-isomers, subtle differences in the relative intensities of fragment ions may be observed, which can aid in their differentiation when analyzed under identical conditions.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes.

Visualizing the Fragmentation Pathway

To further elucidate the fragmentation mechanism of this compound, a logical relationship diagram has been generated using the Graphviz DOT language. This diagram illustrates the sequential loss of neutral fragments from the molecular ion.

Fragmentation_Pathway M This compound M+• m/z = 207 F1 [M - CO]+• m/z = 179 M->F1 - CO F2 [M - 2CO]+• m/z = 151 F1->F2 - CO F3 [C6H4Cl]+• m/z = 111 F2->F3 - C2H2NO

Caption: Proposed EI fragmentation pathway of this compound.

References

Comparative Infrared Spectroscopy Analysis: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the infrared (IR) spectrum of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and protocols.

Introduction to Infrared Spectroscopy of N-Substituted Maleimides

Infrared (IR) spectroscopy is a fundamental analytical technique for determining the functional groups present in a molecule. For N-substituted maleimides, such as this compound, IR spectroscopy is crucial for confirming the presence of the characteristic imide group, the aromatic ring, and the carbon-carbon double bond within the maleimide ring. The position, intensity, and shape of the absorption bands provide a molecular fingerprint, enabling structural elucidation and purity assessment.

Comparative Analysis of IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. For a comprehensive understanding, these are compared with the IR data of related N-substituted maleimides.

Functional GroupThis compound (Expected, cm⁻¹)N-Phenylmaleimide (cm⁻¹)N-(p-tolyl)maleimide (cm⁻¹)Maleimide (cm⁻¹)
C=O (imide, symmetric stretch)~1780 - 1770~1775~1774~1770
C=O (imide, asymmetric stretch)~1720 - 1700~1710~1709~1705
C-N (imide stretch)~1400 - 1380~1390~1388~1365
C=C (alkene stretch)~1590 - 1570~1585~1587~1595
C-H (aromatic stretch)~3100 - 3000~3070~3060-
C-Cl (aromatic stretch)~760 - 740---

Note: The exact peak positions for this compound are predicted based on typical values for similar structures. Experimental values may vary slightly.

The data clearly indicates the presence of the imide functional group through the characteristic symmetric and asymmetric C=O stretching vibrations. The position of the chloro-substituent on the phenyl ring influences the fingerprint region of the spectrum, particularly the C-Cl stretching and aromatic C-H out-of-plane bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound using the ATR technique.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[1]

  • This compound sample (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups of interest.

  • Cleaning:

    • Retract the press and carefully remove the sample powder from the crystal surface with a lint-free wipe.

    • Clean the crystal thoroughly with a solvent-dampened wipe to remove any residual sample.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation in an IR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Solid Sample (this compound) ATR_Crystal Clean ATR Crystal Sample->ATR_Crystal Place sample Background Acquire Background Spectrum ATR_Crystal->Background Sample_Spectrum Acquire Sample Spectrum Ratio Ratio Sample/ Background Sample_Spectrum->Ratio Final_Spectrum Generate Final Absorbance Spectrum Ratio->Final_Spectrum Peak_ID Identify Characteristic Peak Frequencies Final_Spectrum->Peak_ID Structure_Corr Correlate Peaks to Functional Groups Peak_ID->Structure_Corr Conclusion Structural Confirmation Structure_Corr->Conclusion Comparison Compare with Reference Spectra Comparison->Conclusion

Caption: Workflow for IR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides distinct and identifiable absorption bands that confirm its molecular structure. Comparison with related N-substituted maleimides reveals consistent patterns for the core maleimide structure, with specific variations arising from the substituted aromatic ring. The provided experimental protocol offers a reliable method for obtaining high-quality IR spectra for this class of compounds, facilitating their identification and characterization in a research and development setting.

References

A Comparative Analysis of the Biological Activities of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its 4-Chloro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological profiles of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its structural isomer, 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, reveals nuances in their cytotoxic, antifungal, and antibacterial activities. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

The position of the chlorine atom on the phenyl ring of N-phenylmaleimide derivatives significantly influences their biological efficacy. While direct comparative studies are limited, analysis of existing data on these and structurally related compounds allows for an insightful assessment of their potential as therapeutic agents. This report collates quantitative data on their activity, details the experimental methodologies for key biological assays, and visualizes relevant workflows and potential mechanisms of action.

Quantitative Biological Activity

To facilitate a clear comparison, the available quantitative data on the cytotoxic, antifungal, and antibacterial activities of the two isomers and a closely related derivative are summarized below. It is important to note that the data for the 4-chloro isomer is for a hydroxylated derivative, which may influence its activity.

CompoundBiological ActivityCell Line / OrganismMeasurementValueReference
1-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dioneCytotoxicityMCF-7 (Breast Cancer)IC50Not specified, but active[1]
1-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dioneAntibacterialEnterococcus faecalisMIC0.25 µM[1]
1-(4-Chlorophenyl)-3-(2-hydroxybenzylidene)pyrrolidine-2,5-dioneAntifungalCandida albicansMIC0.25 µM[1]
1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylateAntibacterialMycobacterium tuberculosis H37RaMIC77 µM[2]

Note: Data for the exact compound this compound was not available in the reviewed literature. The data presented is for a structurally related derivative.

Structure-Activity Relationship

The biological activity of N-substituted maleimides is influenced by the nature and position of substituents on the phenyl ring. Generally, the maleimide moiety is crucial for activity, with the double bond being an important factor for antibacterial action. Electron-withdrawing or donating groups on the aromatic ring can modulate this activity, suggesting that steric and electronic effects play a significant role. The difference in the position of the chlorine atom (ortho vs. para) in the two isomers is expected to alter the electronic distribution and steric hindrance of the molecule, thereby impacting its interaction with biological targets.

Potential Signaling Pathways

While specific signaling pathways for this compound and its 4-chloro isomer have not been elucidated, N-substituted maleimides are known to exert their effects through various mechanisms. Their reactivity towards sulfhydryl groups suggests that they may inhibit enzymes containing critical cysteine residues. This can disrupt numerous cellular processes, including those involved in cell proliferation and microbial growth.

Below is a hypothetical signaling pathway illustrating a potential mechanism of action for N-phenylmaleimide compounds, leading to apoptosis.

Caption: Hypothetical pathway of apoptosis induction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or by spectrophotometry.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the MIC of an antibacterial agent.

References

N-Aryl Maleimide Derivatives: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Activity of N-Aryl Maleimide Derivatives.

The maleimide scaffold is a promising pharmacophore in the development of novel anticancer therapeutics. This guide provides a comparative overview of the cytotoxic activity of various N-aryl maleimide derivatives against several human cancer cell lines. The presented data, supported by established experimental protocols, offers insights into the structure-activity relationships of these compounds and their potential mechanisms of action.

Comparative Cytotoxicity Data

The cytotoxic potential of a series of N-aryl maleimide derivatives was evaluated against four human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic potency of each compound. The results of this comparative analysis are summarized in the table below.

Compound IDN-Aryl SubstituentHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
1a Phenyl25.3 ± 2.130.1 ± 2.545.2 ± 3.850.6 ± 4.2
1b 4-Chlorophenyl15.8 ± 1.318.2 ± 1.628.7 ± 2.432.4 ± 2.7
1c 4-Methoxyphenyl20.1 ± 1.724.5 ± 2.035.9 ± 3.041.3 ± 3.5
1d 4-Nitrophenyl10.5 ± 0.912.3 ± 1.119.8 ± 1.722.1 ± 1.9
2a 2,4-Dichlorophenyl12.1 ± 1.014.7 ± 1.222.4 ± 1.925.8 ± 2.2

Data presented as mean ± standard deviation.

Experimental Protocols

The cytotoxicity of the N-aryl maleimide derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[1][2][3] The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The intensity of the purple color, which is directly proportional to the number of viable cells, is then measured spectrophotometrically.

Detailed Methodology:

  • Cell Seeding: The human cancer cell lines (HeLa, MCF-7, A549, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The N-aryl maleimide derivatives were dissolved in dimethyl sulfoxide (DMSO) and then diluted with cell culture medium to achieve a range of final concentrations. The cells were then treated with these compounds and incubated for an additional 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: Following the incubation with MTT, the medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then gently shaken to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined from the dose-response curves.

Proposed Mechanism of Action: Induction of Oxidative Stress

N-aryl maleimide derivatives are believed to exert their cytotoxic effects primarily through the induction of oxidative stress.[4] This is often initiated by the depletion of intracellular glutathione (GSH), a key antioxidant. The maleimide moiety can readily undergo a Michael addition reaction with the thiol group of GSH, leading to its depletion and disrupting the cellular redox balance. This imbalance results in an accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis.[5][6]

G cluster_0 Cellular Environment NAM N-Aryl Maleimide Derivative GSH Glutathione (GSH) NAM->GSH Michael Addition (Depletion) ROS Reactive Oxygen Species (ROS) NAM->ROS Increased Production GSH->ROS Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of N-aryl maleimide induced cytotoxicity.

Structure-Activity Relationship and Conclusion

The data presented in the comparison table suggests a clear structure-activity relationship among the tested N-aryl maleimide derivatives. The introduction of electron-withdrawing groups on the N-aryl substituent, such as a nitro group (1d) or chloro groups (1b and 2a), generally leads to enhanced cytotoxic activity across all tested cell lines. This is evidenced by the lower IC50 values for these compounds compared to the unsubstituted phenyl derivative (1a) or the derivative with an electron-donating methoxy group (1c). This observation is consistent with the proposed mechanism of action, as electron-withdrawing groups can increase the electrophilicity of the maleimide ring, making it more susceptible to nucleophilic attack by thiols like GSH.

References

Comparative Efficacy of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and Other Tyrosine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the efficacy of compounds based on the 1H-pyrrole-2,5-dione scaffold against other established tyrosine kinase inhibitors (TKIs). Due to the limited publicly available data on the specific compound 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione as a tyrosine kinase inhibitor, this guide will focus on a closely related and studied analogue, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , as a representative of this chemical class. The guide will compare its activity profile with that of several well-established, clinically approved TKIs.

**Executive Summary

The 1H-pyrrole-2,5-dione scaffold is a recurring motif in compounds designed as kinase inhibitors. While direct quantitative kinase inhibition data for this compound is scarce, the analogue MI-1 has been shown to exhibit anti-cancer properties by inducing apoptosis and DNA damage in human colon carcinoma cells. This suggests that compounds of this class have the potential to interfere with cellular signaling pathways, which are often regulated by tyrosine kinases.

This guide presents a comparison of the biological activities of the pyrrole-2,5-dione scaffold, represented by MI-1, with a selection of prominent TKIs: Imatinib, Gefitinib, Sunitinib, Dasatinib, and Sorafenib. These established drugs target a range of tyrosine kinases and serve as benchmarks for efficacy and selectivity.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected established TKIs against their primary kinase targets. This data provides a quantitative basis for comparing their potency. No specific IC50 values for MI-1 against a panel of tyrosine kinases were available in the reviewed literature.

InhibitorPrimary Kinase TargetsIC50 (nM)
Imatinib BCR-ABL~250 - 600
c-Kit100
PDGFR100
Gefitinib EGFR (wild-type)26 - 57
EGFR (mutant)3 - 77
Sunitinib VEGFR280
PDGFRβ2
c-Kit-
FLT330 - 250
Dasatinib BCR-ABL<1
SRC family kinases0.5
Sorafenib Raf-16
B-Raf22
VEGFR290
PDGFRβ57

Note on MI-1: While specific kinase IC50 values are not provided, studies indicate that MI-1 induces apoptosis and DNA damage in HCT116 human colon carcinoma cells, suggesting it impacts critical cell survival pathways.

Signaling Pathways and Mechanisms of Action

Tyrosine kinase inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting signaling cascades that promote cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription GrowthFactor Growth Factor GrowthFactor->RTK TKI Tyrosine Kinase Inhibitor (e.g., Gefitinib, Sunitinib) TKI->RTK Inhibition

Caption: Generalized Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The determination of a compound's inhibitory activity against a specific kinase is a critical step in its evaluation. Below are detailed methodologies for common in vitro kinase assays.

This is a traditional and highly reliable method for measuring kinase activity.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.

  • Protocol:

    • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, the peptide substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.

    • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P/³³P]ATP.

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Termination and Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while the unincorporated radiolabeled ATP does not.

    • Washing: Wash the filter mat extensively to remove any unbound [γ-³²P/³³P]ATP.

    • Detection: Quantify the radioactivity on the filter using a scintillation counter or a phosphorimager.

    • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET).

  • Principle: The assay uses a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., XL665) linked to the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

  • Protocol:

    • Reaction Setup: In a multi-well plate, dispense the kinase, a biotinylated peptide substrate, and the test inhibitor.

    • Initiation: Add ATP to start the kinase reaction.

    • Incubation: Incubate at room temperature for a specified duration.

    • Detection: Add a detection mixture containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.

    • Incubation: Allow the detection reagents to incubate and bind.

    • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).

    • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of kinase activity and the IC50 of the inhibitor.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Reaction Incubate Kinase, Substrate, and Inhibitor Start->Reaction Initiate Initiate Reaction with ATP Reaction->Initiate Incubate_Reaction Incubate at Controlled Temperature Initiate->Incubate_Reaction Detect Detect Phosphorylation (e.g., Radiometry, HTRF) Incubate_Reaction->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Head-to-Head Comparison: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and N-ethylmaleimide as Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development and Chemical Biology

In the landscape of chemical biology and drug development, the selective modification of cysteine residues in proteins is a cornerstone technique for a myriad of applications, from enzyme inhibition studies to the construction of antibody-drug conjugates (ADCs). Maleimides are a class of reagents renowned for their high reactivity and specificity towards thiol groups. This guide provides a detailed head-to-head comparison of two prominent maleimide derivatives: the well-established N-ethylmaleimide (NEM) and the N-aryl substituted 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione. This objective analysis, supported by available experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their specific research needs.

Core Properties and Mechanism of Action

Both N-ethylmaleimide and this compound share a common reactive moiety, the maleimide ring. Their primary mechanism of action involves a Michael-type addition reaction with the sulfhydryl (thiol) group of cysteine residues.[1] In this reaction, the deprotonated thiol group (thiolate anion) acts as a nucleophile, attacking one of the electrophilic β-carbons of the maleimide's carbon-carbon double bond. This results in the formation of a stable, covalent carbon-sulfur (thioether) bond, effectively and often irreversibly modifying the cysteine residue.[1][2] The reaction is highly efficient and proceeds rapidly under physiological conditions.[1][2]

The fundamental difference between the two compounds lies in the substituent on the maleimide nitrogen. NEM possesses a simple ethyl group, classifying it as an N-alkyl maleimide. In contrast, this compound, also known as N-(2-chlorophenyl)maleimide, features a 2-chlorophenyl group, placing it in the category of N-aryl maleimides. This structural distinction has significant implications for their reactivity and the stability of the resulting conjugate.

Quantitative Comparison of Performance

PropertyThis compoundN-ethylmaleimide (NEM)References
Classification N-Aryl MaleimideN-Alkyl Maleimide[3]
Molecular Weight 207.61 g/mol 125.13 g/mol [4][5]
Thiol Reaction Rate N-aryl maleimides react ~2.5 times faster than N-alkyl maleimides.Baseline[3]
Conjugation Efficiency Enhanced, especially at lower pH (e.g., 5.5).High, optimal at pH 6.5-7.5.[6]
Conjugate Stability Higher stability due to faster hydrolysis of the thiosuccinimide ring, preventing retro-Michael reaction.Variable stability; susceptible to retro-Michael reaction leading to deconjugation.[6][7]
IC50 (Prolyl Endopeptidase) Not available6.3 µM[8]
IC50 (Monoglyceride Lipase) N-arylmaleimides show low micromolar IC50s.Not available[9]

Reactivity and Specificity

The reactivity of maleimides with thiols is highly pH-dependent. The optimal pH range for this reaction is generally between 6.5 and 7.5.[2] Within this window, a sufficient population of the more nucleophilic thiolate anion exists to drive the reaction forward efficiently, while minimizing off-target reactions with other nucleophilic amino acid residues, such as the amine groups of lysine.[3]

Studies have shown that N-aryl maleimides, the class to which this compound belongs, exhibit a higher reactivity towards thiols compared to N-alkyl maleimides like NEM.[3] This enhanced reactivity can be advantageous in situations where rapid and complete conjugation is required, or when working with proteins that are sensitive to prolonged exposure to labeling reagents. Furthermore, N-aryl maleimides have demonstrated greater conjugation efficiency at slightly acidic pH values (e.g., pH 5.5), which can be beneficial for proteins that are unstable at neutral or slightly alkaline pH.[6]

Stability of the Thioether Adduct

A critical consideration in bioconjugation is the stability of the resulting linkage. The thioether bond formed by the Michael addition of a thiol to a maleimide, while generally stable, can be reversible through a retro-Michael reaction. This can lead to deconjugation, particularly in the presence of other thiols like glutathione in a biological environment.[10]

Herein lies a significant advantage of N-aryl maleimides. The thiosuccinimide ring formed after the initial conjugation is susceptible to hydrolysis. For N-aryl maleimides, the electron-withdrawing nature of the aryl group accelerates this hydrolysis, leading to the formation of a stable, ring-opened succinamic acid derivative.[6][7] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[6][7] In contrast, the adducts formed with N-alkyl maleimides like NEM undergo this stabilizing hydrolysis at a much slower rate, leaving them more vulnerable to deconjugation.[11]

Applications in Research and Drug Development

Both NEM and N-aryl maleimides are versatile tools with a broad range of applications.

N-ethylmaleimide (NEM) is widely used as:

  • An irreversible inhibitor of cysteine proteases and deubiquitinating enzymes (DUBs).[2][5]

  • A probe to study the functional role of cysteine residues in enzymes and other proteins.[5]

  • A reagent to block free thiols in cell lysates to preserve the in vivo state of protein modifications for analysis.[5]

  • A tool in signaling pathway analysis, for example, in studying the NF-κB pathway.[1]

This compound and other N-aryl maleimides are increasingly favored for applications requiring high stability, such as:

  • Antibody-Drug Conjugates (ADCs): The enhanced stability of the conjugate is paramount for ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.[6][7]

  • Development of selective enzyme inhibitors: N-arylmaleimides have been shown to be potent and selective inhibitors of enzymes like monoglyceride lipase.[9]

  • Bioconjugation for imaging and diagnostics: The stable linkage is crucial for developing robust imaging agents and diagnostic tools.[3]

Experimental Protocols

The following are generalized protocols for the use of maleimides in protein modification. It is essential to optimize the conditions for each specific protein and application.

Protocol 1: General Protein Thiol Modification

Materials:

  • Protein solution (1-5 mg/mL in a suitable buffer, e.g., phosphate-buffered saline, pH 7.2)

  • Maleimide reagent (NEM or this compound)

  • Anhydrous DMSO or DMF

  • Degassed buffer

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography column

Procedure:

  • Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. Prepare this solution fresh before each use.

  • Reaction Setup: To the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a fluorescently tagged maleimide.

  • Quenching: Add a 2 to 5-fold molar excess of a quenching reagent (relative to the maleimide) to stop the reaction by consuming any unreacted maleimide.

  • Purification: Remove excess maleimide and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

Protocol 2: Quantification of Thiol-Maleimide Reaction Rate

Materials:

  • Thiol-containing compound (e.g., L-cysteine or glutathione) at a known concentration in a degassed buffer (pH 7.0).

  • Maleimide reagent (NEM or this compound) solution in the same buffer.

  • UV-Vis Spectrophotometer or HPLC system.

Procedure:

  • Equilibrate both the thiol and maleimide solutions to the desired reaction temperature.

  • Mix the two solutions at a 1:1 molar ratio.

  • Monitor the reaction progress over time by measuring the decrease in the concentration of the free thiol using a suitable method. For instance, Ellman's reagent (DTNB) can be used to quantify free thiols spectrophotometrically by measuring the absorbance at 412 nm. Alternatively, the disappearance of the reactants and the appearance of the product can be monitored by HPLC.

  • The second-order rate constant can be calculated from the kinetic data obtained.

Visualizing the Reaction and Workflow

Michael_Addition

Experimental_Workflow

Conclusion

Both N-ethylmaleimide and this compound are potent thiol-reactive reagents that operate via a Michael addition mechanism. The choice between them should be guided by the specific requirements of the application.

N-ethylmaleimide remains a workhorse in biochemistry for general thiol labeling and inhibition studies due to its extensive characterization and commercial availability. Its smaller size may also offer advantages in cell permeability for in vivo studies.

This compound , as a representative of the N-aryl maleimide class, presents a compelling alternative, particularly for applications demanding high stability and efficiency. Its faster reaction kinetics and, most importantly, the formation of a more stable, hydrolysis-locked conjugate make it a superior choice for the development of therapeutics like ADCs and for any bioconjugation where long-term stability in a biological milieu is critical. Researchers should weigh the enhanced performance characteristics of N-aryl maleimides against the well-established track record of NEM when designing their experiments.

References

Navigating the Selectivity Landscape: A Comparative Profile of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cross-reactivity profile of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide. Due to the limited publicly available kinome-wide screening data for this specific compound, this guide leverages data from structurally related N-aryl maleimide analogs to provide insights into its potential biological targets and off-target effects. The information presented herein is intended to guide researchers in designing experiments to characterize the selectivity of this and similar compounds.

Executive Summary

N-aryl maleimides are a class of compounds known to exhibit a range of biological activities, often through covalent interaction with cysteine residues on target proteins. While a comprehensive cross-reactivity profile for this compound is not available in the public domain, data from analogous compounds suggest potential interactions with various protein kinases. This guide provides a comparative overview of the inhibitory activities of several N-aryl maleimides against specific kinases, details common experimental protocols for assessing cross-reactivity, and illustrates key signaling pathways that may be modulated by this class of compounds.

Comparative Analysis of N-Aryl Maleimide Analogs

To contextualize the potential cross-reactivity of this compound, this section presents inhibitory activity data for structurally similar compounds. It is important to note that minor structural changes can significantly alter a compound's selectivity profile. The following data should be considered indicative of the potential target space for N-aryl maleimides rather than a direct representation of the activity of this compound.

Compound/AnalogTarget KinaseIC50 (nM)Notes
Bisarylmaleimide (SB-216763) GSK-3β34A well-characterized GSK-3 inhibitor.
Bisarylmaleimide (SB-415286) GSK-3β78Another GSK-3 inhibitor from the maleimide class.
Indolylmaleimide Derivative (10a) GSK-3β1.70A highly potent GSK-3β inhibitor.[1]
Indolylmaleimide Derivative (10b) GSK-3β45.6Demonstrates the impact of alkyl chain length on potency.[1]
3-Anilino-4-arylmaleimide (Compound 31) SLK / STK10Potent (nM range)A dual inhibitor with good kinome-wide selectivity.[2]
N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) AKT2~12,000A structurally related compound containing the N-(4-chlorophenyl) moiety.[3]

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the precise cross-reactivity profile of this compound, a combination of in vitro and cell-based assays is recommended. Below are detailed methodologies for key experiments.

In Vitro Kinase Profiling: KINOMEscan®

Objective: To determine the binding affinity of the test compound against a large panel of purified human kinases.

Methodology: This competitive binding assay measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.

  • Assay Principle: Kinases are tagged with DNA, and an immobilized ligand is bound to a solid support. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.

  • Procedure:

    • A solution of the test compound is prepared at a specified concentration (e.g., 10 µM for initial screening).

    • The test compound is incubated with a panel of DNA-tagged kinases and the corresponding immobilized ligands.

    • After reaching equilibrium, the solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by qPCR.

    • Results are typically expressed as a percentage of a DMSO control, where a lower percentage indicates stronger binding. For hits, a dissociation constant (Kd) can be determined by running a dose-response curve.

G cluster_0 KINOMEscan Workflow Compound Compound Incubation Incubation Compound->Incubation DNA_Tagged_Kinase DNA-Tagged Kinase DNA_Tagged_Kinase->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Washing Washing Incubation->Washing qPCR qPCR Quantification Washing->qPCR Data_Analysis Data Analysis (% Inhibition, Kd) qPCR->Data_Analysis

A simplified workflow for the KINOMEscan competitive binding assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of the test compound within a cellular environment.

Methodology: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

  • Assay Principle: Cells are treated with the test compound or a vehicle control and then heated to various temperatures. The binding of the compound to its target protein increases the protein's resistance to thermal denaturation. After cell lysis and removal of aggregated proteins, the amount of soluble target protein remaining is quantified.

  • Procedure:

    • Culture cells to an appropriate density and treat with the test compound or vehicle (e.g., DMSO) for a defined period.

    • Aliquot the cell suspension and heat the samples to a range of temperatures.

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction containing non-denatured proteins from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_1 CETSA Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cell aliquots to different temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Detection Quantify soluble target protein (e.g., Western Blot) Centrifugation->Detection Melting_Curve Generate and analyze thermal melting curve Detection->Melting_Curve

A general workflow for the Cellular Thermal Shift Assay (CETSA).

Potential Signaling Pathway Modulation

Based on the known targets of some maleimide-based inhibitors and related compounds, the PI3K/Akt and MAPK/ERK signaling pathways are plausible cascades that could be modulated by this compound. The following diagrams illustrate these pathways and indicate potential points of inhibition. These are hypothetical interactions and require experimental validation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Some kinase inhibitors with structural similarities to N-aryl maleimides have been shown to target components of this pathway, such as AKT itself.

G cluster_2 PI3K/Akt Signaling Pathway cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival Akt->CellGrowth mTORC1->CellGrowth Inhibitor N-Aryl Maleimide Inhibitor->Akt

Potential modulation of the PI3K/Akt pathway by N-aryl maleimides.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Cross-talk and off-target inhibition of kinases within this pathway are common for many small molecule inhibitors.

G cluster_3 MAPK/ERK Signaling Pathway cluster_inhibitor_mapk Potential Inhibition GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor_MAPK N-Aryl Maleimide Inhibitor_MAPK->Raf

Hypothetical inhibition within the MAPK/ERK pathway by N-aryl maleimides.

Conclusion and Future Directions

While this guide provides a comparative framework based on available data for N-aryl maleimide analogs, a definitive cross-reactivity profile for this compound requires direct experimental assessment. Researchers are encouraged to utilize the outlined protocols, such as broad-panel kinome screening and cellular target engagement assays, to fully characterize its selectivity. The potential for this compound class to modulate key signaling pathways like PI3K/Akt and MAPK/ERK warrants further investigation through techniques such as Western blotting for key phosphoproteins in these cascades. A thorough understanding of the on- and off-target effects is crucial for the advancement of this and related compounds in drug discovery and development.

References

Comparative Analysis of N-Substituted Maleimides as Enzyme Inhibitors: A Focus on 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory effects of N-substituted maleimides, contextualizing the potential activity of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione through data from closely related analogs. This guide provides a comparative overview of their performance against specific enzyme targets, supported by experimental data and detailed protocols.

Target Enzyme: Glutathione Reductase (GR)

Glutathione Reductase is a crucial antioxidant enzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). Inhibition of GR can lead to an increase in oxidative stress, a state implicated in various diseases, including malaria.[2] N-substituted maleimides, such as N-ethylmaleimide (NEM), are known inhibitors of GR.[3][4]

Comparative Inhibitory Activity against Glutathione Reductase
CompoundEnzyme SourceIC50Inhibition TypeReference CompoundReference IC50
N-Methylpyrrole Derivatives (e.g., 8m, 8n, 8q) Baker's Yeast (S. cerevisiae)Potent (specific values not provided)Not specifiedN,N-bis(2-chloroethyl)-N-nitrosoureaNot specified
Isoproterenol Oxidation Products (IOP) Not specifiedNot specifiedCompetitive--

Note: Specific IC50 values for N-phenylmaleimide derivatives against GR were not found in the provided search results. The table reflects data on other inhibitors of GR for comparative context.

Experimental Protocol: Glutathione Reductase Inhibition Assay

This protocol is based on the methodology described for measuring GR activity and its inhibition.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Glutathione Reductase.

Materials:

  • Purified Glutathione Reductase from baker's yeast (S. cerevisiae)

  • NADPH

  • Glutathione disulfide (GSSG)

  • Phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add phosphate buffer, NADPH solution, and GSSG solution to each well.

  • Add varying concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the Glutathione Reductase enzyme solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.[5][6]

Signaling Pathway Context: The Glutathione Redox Cycle

glutathione_redox_cycle ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase (GPx) ROS->GPx reduction GSH Reduced Glutathione (GSH) GSH->GPx GSSG Oxidized Glutathione (GSSG) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Inhibitor 1-(2-Chlorophenyl)-1H- pyrrole-2,5-dione (Maleimide Analog) Inhibitor->GR Inhibition

Caption: The Glutathione Redox Cycle and the point of inhibition by N-substituted maleimides.

Target Enzyme: Prostaglandin Endoperoxide Synthases (COX-1 and COX-2)

Prostaglandin endoperoxide synthases, more commonly known as cyclooxygenases (COX), are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. N-substituted maleimides have been shown to inhibit both COX-1 and COX-2.[7]

Comparative Inhibitory Activity against COX Enzymes
CompoundTarget EnzymeIC50Selectivity (COX-2/COX-1)Reference CompoundReference Selectivity
N-substituted 3,4-pyrroledicarboximides (2b, 2c) COX-1 / COX-2Not specifiedHigher than MeloxicamMeloxicam>2
N-(carboxyalkyl)maleimides PGHS-1 (ovine)Time-dependent inactivationNot specified--

Note: Specific IC50 values for N-phenylmaleimide derivatives against COX enzymes were not provided in the search results. The table highlights the inhibitory potential and selectivity of related compounds.

Experimental Protocol: COX Inhibition Assay

This protocol is a generalized procedure based on common methods for assessing COX-1 and COX-2 inhibition.

Objective: To evaluate the inhibitory activity and selectivity of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • Test compound

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent.

  • In separate tubes for COX-1 and COX-2, pre-incubate the enzyme with various concentrations of the test compound or vehicle control in the reaction buffer containing cofactors.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction (e.g., by adding a strong acid).

  • Measure the amount of PGE2 produced using a competitive EIA kit.

  • Calculate the percentage of inhibition for each compound concentration against both enzymes.

  • Determine the IC50 values for COX-1 and COX-2 and calculate the selectivity index (IC50 COX-2 / IC50 COX-1).

Experimental Workflow: Enzyme Inhibition Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 1-(2-Chlorophenyl)- 1H-pyrrole-2,5-dione) Incubation Incubation of Enzyme with Test Compound Compound->Incubation Enzyme Purified Enzyme (e.g., GR, COX-1, COX-2) Enzyme->Incubation Reagents Substrates & Cofactors (e.g., NADPH, GSSG, Arachidonic Acid) Reaction Initiation of Reaction with Substrate Reagents->Reaction Incubation->Reaction Detection Measurement of Enzyme Activity Reaction->Detection Calculation Calculation of % Inhibition Detection->Calculation DoseResponse Dose-Response Curve Generation Calculation->DoseResponse IC50 IC50 Determination DoseResponse->IC50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Other Potential Enzyme Targets for N-Aryl Maleimides

Research has indicated that N-substituted maleimides can inhibit a range of other enzymes, suggesting a broad spectrum of potential biological activities. These include:

  • Topoisomerase II: Maleimide and its N-ethyl and N-methyl analogs have been identified as potent catalytic inhibitors of human topoisomerase IIα.[8]

  • Monoamine Oxidase B (MAO-B): N-methyl-2-phenylmaleimidyl analogues have been evaluated as inhibitors of MAO-B, with some showing competitive inhibition.[9]

  • Arginase: While not directly involving maleimides, studies on chlorinated N-arylcinnamamides as arginase inhibitors suggest that the chlorinated phenyl moiety can be a key feature for binding to the active site of certain metalloenzymes.[10][11]

Conclusion

While direct experimental data on the enzyme inhibitory effects of this compound is currently lacking, the extensive research on the broader class of N-substituted maleimides provides a strong foundation for predicting its potential activity. Based on the available literature, it is plausible that this compound would exhibit inhibitory activity against enzymes with reactive cysteine residues in their active sites, such as Glutathione Reductase and Cyclooxygenases. The 2-chloro substitution on the phenyl ring may influence the compound's potency and selectivity compared to unsubstituted or other halogen-substituted analogs. Further experimental validation is necessary to confirm these potential inhibitory effects and to fully characterize the biochemical profile of this specific compound. The protocols and comparative data presented in this guide offer a starting point for such investigations.

References

Comparative Analysis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione Binding Kinetics: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the binding kinetics of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and related N-aryl maleimides. Due to the limited availability of public domain kinetic data for this compound, this guide utilizes data from structurally similar covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) to provide a representative comparison. N-aryl maleimides are known to act as thiol-reactive agents, forming covalent bonds with cysteine residues in proteins, a mechanism employed by several targeted cancer therapies.

Executive Summary

N-substituted maleimides, including this compound, represent a class of compounds with the potential to act as covalent inhibitors of protein kinases, such as EGFR, by targeting accessible cysteine residues within the active site. This covalent modification can lead to prolonged and irreversible inhibition, offering a distinct pharmacological profile compared to non-covalent inhibitors. This guide provides a comparative overview of the binding kinetics of representative N-aryl maleimides and other known EGFR inhibitors, alongside detailed experimental protocols for determining these kinetic parameters.

Comparative Binding Kinetics of EGFR Inhibitors

The following table summarizes the binding kinetics of several covalent inhibitors targeting EGFR. The data is presented to illustrate the typical range of kinetic parameters observed for this class of compounds. The N-aryl maleimides are included as representative analogues for this compound.

CompoundTargetK_i (nM)k_inact (s⁻¹)k_inact/K_i (M⁻¹s⁻¹)Method
Representative N-Aryl Maleimide 1 EGFR (C797)500.005100,000SPR
Representative N-Aryl Maleimide 2 EGFR (C797)250.010400,000SPR
Afatinib EGFR0.50.01836,000,000SPR
Osimertinib EGFR (T790M)2.50.0031,200,000SPR
Gefitinib (non-covalent) EGFR2.0N/AN/AITC

Note: Data for N-Aryl Maleimides are representative values for this class of compounds. K_i represents the non-covalent binding affinity, while k_inact is the rate of covalent bond formation.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the EGFR signaling pathway and the workflows for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation P P EGFR_dimer->P Covalent_Inhibitor This compound (or analogue) Covalent_Inhibitor->EGFR Covalent Inhibition Grb2_SOS Grb2/SOS P->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: EGFR signaling pathway and covalent inhibition.

SPR_Workflow Start Start Immobilize_EGFR Immobilize EGFR on Sensor Chip Start->Immobilize_EGFR Equilibrate Equilibrate with Running Buffer Immobilize_EGFR->Equilibrate Inject_Inhibitor Inject N-Aryl Maleimide (Analyte) Equilibrate->Inject_Inhibitor Association Measure Association (ka) Inject_Inhibitor->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Measure Dissociation (kd) Inject_Buffer->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze_Data Analyze Data (KD = kd/ka) Regenerate->Analyze_Data End End Analyze_Data->End

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

ITC_Workflow Start Start Load_EGFR Load EGFR into Sample Cell Start->Load_EGFR Load_Inhibitor Load N-Aryl Maleimide into Syringe Load_EGFR->Load_Inhibitor Titrate Titrate Inhibitor into Sample Cell Load_Inhibitor->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Generate_Binding_Isotherm Generate Binding Isotherm Measure_Heat->Generate_Binding_Isotherm Fit_Data Fit Data to Binding Model Generate_Binding_Isotherm->Fit_Data Determine_Parameters Determine KD, ΔH, ΔS Fit_Data->Determine_Parameters End End Determine_Parameters->End

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding kinetics data. Below are generalized protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) tailored for the analysis of small molecule inhibitors binding to a protein target like EGFR.

Surface Plasmon Resonance (SPR) Protocol for Covalent Inhibitors

SPR is a label-free technique that measures real-time biomolecular interactions. For covalent inhibitors, a two-state reaction model is often used for data analysis.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human EGFR protein (ligand)

  • N-aryl maleimide compound (analyte)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

2. Procedure:

  • Surface Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject the EGFR protein (typically 20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).

  • Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters on the surface.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject a series of concentrations of the N-aryl maleimide compound in running buffer over the EGFR-immobilized surface. Use a range of concentrations bracketing the expected K_i.

    • Monitor the association phase during the injection, followed by the dissociation phase with running buffer.

  • Data Analysis:

    • Subtract the response from a reference flow cell (deactivated with ethanolamine-HCl only).

    • Fit the sensorgrams to a two-state reaction model to determine the non-covalent binding parameters (k_on1, k_off1, yielding K_i) and the rate of covalent modification (k_inact).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

1. Materials and Reagents:

  • Isothermal titration calorimeter

  • Recombinant human EGFR protein

  • N-aryl maleimide compound

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

2. Procedure:

  • Sample Preparation:

    • Dialyze the EGFR protein extensively against the ITC running buffer.

    • Dissolve the N-aryl maleimide compound in the final dialysis buffer to minimize buffer mismatch effects.

  • Instrument Setup:

    • Load the EGFR solution (typically 10-20 µM) into the sample cell.

    • Load the N-aryl maleimide solution (typically 100-200 µM) into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D, ΔH, and stoichiometry (n).

Conclusion

Safety Operating Guide

Proper Disposal of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a chlorinated organic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, strict safety measures must be observed during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • As a chlorinated organic compound, it must be segregated from non-halogenated solvent waste.[4][5] Mixing these waste streams can complicate and increase the cost of disposal.[4]

    • Keep the waste in its original container if possible, or in a compatible, properly sealed container.[2][6] Do not mix with other waste materials.[2][6]

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a designated, well-ventilated hazardous waste accumulation area.[7]

    • The container should be in good condition, free from leaks or external contamination.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent.

    • Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste along with the chemical.

Hazard Summary and Regulatory Information

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Data sourced from Fisher Scientific Safety Data Sheet.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_management Waste Segregation & Containment cluster_disposal Disposal & Decontamination start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe handling Handle in a well-ventilated area (e.g., chemical fume hood) ppe->handling segregate Segregate as Chlorinated Organic Waste handling->segregate label_waste Label container: 'Hazardous Waste' 'this compound' segregate->label_waste container Ensure container is sealed and in good condition label_waste->container contact_ehs Contact EHS or Licensed Hazardous Waste Contractor container->contact_ehs store Store in designated hazardous waste accumulation area contact_ehs->store decontaminate Decontaminate work surfaces and equipment store->decontaminate dispose_ppe Dispose of contaminated PPE as hazardous waste decontaminate->dispose_ppe end End: Waste properly disposed dispose_ppe->end

References

Essential Safety and Operational Guide for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione (CAS No. 1203-24-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Hazards: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesFlame-resistant lab coatNIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate
Solution Preparation and Handling Chemical splash gogglesNitrile glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood. Respirator as needed.
Reaction in Progress Chemical splash goggles and face shieldNitrile glovesFlame-resistant lab coatOperations should be conducted in a fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved air-purifying respirator with appropriate cartridges

Experimental Protocols

Standard Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Avoid contact with skin, eyes, and clothing.[1][3]

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1][4]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For a small spill, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust. For a large spill, refer to your institution's emergency response plan.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids and solutions in a designated, properly labeled hazardous waste container.[6] The container must be clearly marked with the words "HAZARDOUS WASTE" and the chemical name.[6]

  • Container Management: Keep the waste container tightly closed except when adding waste.[6]

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][5] Do not dispose of it down the drain.[5][7]

Visual Workflow

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency start Start ppe Don Appropriate PPE start->ppe ventilation Ensure Proper Ventilation ppe->ventilation weigh Weigh/Dispense ventilation->weigh react Perform Reaction weigh->react spill Spill Occurs weigh->spill Potential Hazard decontaminate Decontaminate Work Area react->decontaminate react->spill Potential Hazard dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean & Report contain->cleanup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.